16-Oxocleroda-3,13E-dien-15-oic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)-3-formylpent-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZARHTWSOXFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid from Polyalthia longifolia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene isolated from the medicinal plant Polyalthia longifolia. This document details its natural source, chemical properties, and significant biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound are provided to facilitate further research and drug development. Furthermore, this guide presents diagrammatic representations of the putative signaling pathways modulated by this class of compounds, offering insights into its mechanism of action. All quantitative data from cited studies are summarized in structured tables for ease of comparison and analysis.
Introduction
Polyalthia longifolia, commonly known as the Mast Tree, is a tall evergreen tree native to India and Sri Lanka, widely cultivated for its ornamental and medicinal properties.[1] Various parts of the plant have been traditionally used to treat a range of ailments, including fever, skin diseases, and hypertension.[2] Phytochemical investigations have revealed a rich diversity of secondary metabolites, with clerodane diterpenes being a prominent class of bioactive compounds.[3][4] Among these, this compound has emerged as a compound of significant interest due to its diverse pharmacological activities. This guide aims to consolidate the existing scientific knowledge on this compound, providing a technical resource for its further exploration as a potential therapeutic agent.
Physicochemical Properties
This compound is a bicyclic diterpenoid characterized by a clerodane skeleton.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | [5] |
| Molecular Weight | 318.4 g/mol | [5] |
| CAS Number | 117620-72-1 | [5] |
| Appearance | White crystalline solid | Inferred from isolation studies |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, acetone | [6] |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, highlighting its therapeutic potential. The following tables summarize the quantitative data from various studies.
Antimicrobial and Antifungal Activity
The compound has shown inhibitory activity against various bacterial and fungal strains.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 10 - 20 | [7] |
| Streptococcus mutans | 10 - 20 | [7] |
| Aspergillus fumigatus | >64 | [8] |
| Candida albicans | >64 | [8] |
| Saccharomyces cerevisiae | >64 | [8] |
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against cancer cell lines.
Table 3: Cytotoxic Activity of this compound
| Cell Line | Activity | Value | Reference |
| A549 (Human lung carcinoma) | Cytotoxic | Not specified | [9] |
| MCF-7 (Human breast adenocarcinoma) | Cytotoxic | Not specified | [9] |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO).
Table 4: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Concentration | % Inhibition of NO production | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 10 µg/mL | 86.3% | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation of this compound from Polyalthia longifolia
This protocol is adapted from the methodology described for the isolation from Polyalthia longifolia twigs.[10]
-
Plant Material Collection and Preparation: Collect fresh twigs of Polyalthia longifolia. Air-dry the plant material in the shade and then pulverize it into a coarse powder.
-
Extraction:
-
Perform an initial extraction of the powdered plant material (1 kg) with petroleum ether (5 liters) at 45°C for 18 hours to remove non-polar compounds.
-
Filter the plant material and subsequently extract it with dichloromethane (CH₂Cl₂) (2 x 5 liters) for 18 hours.
-
Combine the dichloromethane extracts and concentrate them to dryness under vacuum at 45°C to obtain the crude extract.
-
-
Chromatographic Separation:
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in petroleum ether.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine the fractions containing the compound of interest.
-
Perform a second silica gel column chromatography on the semi-pure material, eluting with a 10:90 and then 30:70 mixture of ethyl acetate-petroleum ether.
-
Combine the fractions containing the pure compound and concentrate to dryness to yield this compound.
-
-
Characterization: Confirm the structure of the isolated compound using spectroscopic techniques such as Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.[10]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a pure compound.
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.
-
Preparation of Microtiter Plates:
-
Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the compound's stock solution in the wells to achieve a range of concentrations.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to the final required concentration in MHB.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]
-
Cell Seeding: Seed the desired cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[1]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include a control group with cells treated only with LPS and a blank group with untreated cells.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes. The presence of nitrite (a stable product of NO) will lead to the formation of a purple azo compound.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition by the compound compared to the LPS-only treated group.
Putative Signaling Pathways
The biological activities of this compound are likely mediated through the modulation of specific cellular signaling pathways. Based on studies of related clerodane diterpenes, the following pathways are proposed.
Inhibition of NF-κB Signaling Pathway
The anti-inflammatory effects of clerodane diterpenes have been linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and iNOS (inducible nitric oxide synthase), which produces NO. Inhibition of this pathway would lead to a reduction in the inflammatory response.
Induction of Apoptosis: Intrinsic and Extrinsic Pathways
Clerodane diterpenes have been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][13] This dual mechanism of action makes them promising candidates for anticancer drug development. The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, while the extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.
Conclusion and Future Directions
This compound, a clerodane diterpene from Polyalthia longifolia, exhibits a promising profile of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. This technical guide has provided a consolidated resource of its known properties, quantitative bioactivity data, and detailed experimental protocols to aid in its further investigation. The proposed mechanisms of action, involving the inhibition of the NF-κB pathway and induction of apoptosis, provide a solid foundation for future research.
Further studies are warranted to:
-
Elucidate the precise molecular targets of this compound.
-
Investigate its efficacy and safety in in vivo models.
-
Explore its potential for synergistic combinations with existing therapeutic agents.
-
Conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity.
The information presented herein underscores the potential of this compound as a lead compound for the development of novel therapeutics for infectious, inflammatory, and neoplastic diseases.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. researchgate.net [researchgate.net]
- 3. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Epoxy clerodane diterpene inhibits MCF-7 human breast cancer cell growth by regulating the expression of the functional apoptotic genes Cdkn2A, Rb1, mdm2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid isolated from the stem barks of Polyalthia longifolia (Sonn) Thw. var. pendula.[1] This natural compound has garnered significant interest within the scientific community due to its diverse biological activities, including antiplasmodial, antibiofilm, and antifungal properties. Understanding its solubility in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and further investigation in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a general experimental protocol for the quantitative determination of its solubility.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | PubChem |
| Molecular Weight | 318.45 g/mol | PubChem |
| Appearance | Powder | BioCrick |
| Storage | Desiccate at -20°C | BioCrick |
Qualitative Solubility Data
Published data indicates that this compound is soluble in a range of common organic solvents. This qualitative information is crucial for initial solvent screening in extraction and analytical procedures.
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
While this qualitative data is useful, quantitative measurements are necessary for precise experimental design and formulation development. The absence of specific quantitative solubility data in the current literature highlights a knowledge gap that necessitates experimental determination.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized, yet detailed, methodology for determining the quantitative solubility of this compound in various organic solvents. This protocol can be adapted based on the specific laboratory equipment and analytical instrumentation available.
Objective: To determine the saturation solubility of this compound in selected organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) of analytical grade
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble) to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Generation of Calibration Curve:
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the corresponding concentration to generate a calibration curve. This curve will be used to determine the concentration of the saturated solutions.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically.
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial using a micropipette.
-
Filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples using the same analytical method used for the calibration curve.
-
-
Data Analysis:
-
Using the equation derived from the calibration curve, calculate the concentration of this compound in the saturated solutions.
-
The solubility is typically expressed in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
Conclusion
While qualitative data confirms the solubility of this compound in several common organic solvents, the lack of quantitative data in the public domain necessitates experimental determination for specific applications in research and drug development. The provided experimental protocol offers a robust framework for researchers to obtain this critical information, thereby facilitating the advancement of studies on this promising natural product. The generation of precise solubility data will undoubtedly accelerate the formulation and preclinical development of this compound.
References
Unveiling 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of the clerodane diterpene, 16-Oxocleroda-3,13E-dien-15-oic acid. Primarily isolated from the plant Polyalthia longifolia, this natural product has demonstrated a range of promising pharmacological effects, including anti-inflammatory, cytotoxic, and antibiofilm activities. This document details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and visually elucidates its known mechanisms of action through signaling pathway diagrams. The information compiled herein serves as a valuable resource for researchers investigating novel therapeutic agents from natural sources.
Discovery and Natural Source
This compound is a clerodane diterpenoid that has been identified and isolated from various parts of the plant Polyalthia longifolia, a member of the Annonaceae family.[1][2] This evergreen tree, native to India and Sri Lanka, has been a source of diverse bioactive compounds. Bioassay-guided fractionation of extracts from the stem bark, leaves, and unripe fruit of P. longifolia has consistently led to the isolation of this compound, highlighting it as a significant constituent with potential therapeutic value.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The key physicochemical and spectral data are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | [1][3] |
| Molecular Weight | 318.45 g/mol | [1][3] |
| Appearance | Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Storage | Desiccate at -20°C | [1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 37.82 (t) |
| 2 | 20.03 (t) |
| 3 | 121.50 (d) |
| 4 | 134.35 (d) |
| 5 | 40.13 (s) |
| 6 | 27.57 (t) |
| 7 | 28.35 (t) |
| 8 | 37.10 (d) |
| 9 | 39.01 (s) |
| 10 | 47.36 (d) |
| 11 | 37.62 (t) |
| 12 | 18.93 (t) |
| 13 | 158.61 (s) |
| 14 | 145.07 (s) |
| 15 | 171.35 (s) |
| 16 | 194.95 (d) |
| 17 | 16.65 (q) |
| 18 | 20.69 (q) |
| 19 | 18.82 (q) |
| 20 | - |
Data synthesized from available literature. The full spectrum can be viewed through specialized databases.
Table 3: Mass Spectrometry Data
| Ionization Mode | Fragment Ions (m/z) | Proposed Fragmentation |
| ESI-MS/MS | 317.2 [M-H]⁻ | Deprotonated molecule |
| Further fragmentation reveals characteristic losses | - |
Note: Detailed fragmentation patterns can be found in specialized pharmacokinetic studies.
Experimental Protocols: Isolation and Purification
The isolation of this compound from Polyalthia longifolia typically involves a multi-step process of extraction and chromatographic separation. The following is a synthesized protocol based on published methodologies.
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (e.g., stem bark, leaves) of Polyalthia longifolia.
-
Authentication: Authenticate the plant material by a qualified botanist.
-
Drying and Pulverization: Air-dry the plant material in the shade to a constant weight. Grind the dried material into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Sequential Partitioning: Sequentially partition the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.
-
Bioassay Guidance (Optional): At each step, a portion of the fraction can be subjected to bioassays (e.g., cytotoxicity, antimicrobial) to guide the isolation towards the most active fraction. The fraction containing this compound is typically found in the less polar fractions (e.g., hexane, dichloromethane, or ethyl acetate).
Chromatographic Purification
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of non-polar to polar solvents, commonly a mixture of hexane and ethyl acetate.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).
-
Adsorb the active fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing ethyl acetate in hexane (e.g., 0% to 100% ethyl acetate).
-
Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC).
-
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Optional):
-
For final purification, fractions containing the compound of interest can be further purified using pTLC with a suitable solvent system or by semi-preparative HPLC on a C18 column with a mobile phase such as methanol and water.
-
Structure Elucidation
Identify the purified compound as this compound by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) with reported values.
Biological Activities and Signaling Pathways
This compound has been shown to exhibit several significant biological activities. The following sections detail its known mechanisms of action, visualized through signaling pathway and workflow diagrams.
Anti-inflammatory Activity via IKKβ Kinase Inhibition
The compound has been identified as an inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway.
By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps the NF-κB (p50/p65) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Antibiofilm Activity
The compound has also demonstrated significant activity against biofilm formation in pathogenic bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[4] This activity is attributed to the alteration of gene expression related to biofilm formation.
Caption: Mechanism of biofilm inhibition.
The compound interferes with the expression of genes crucial for the initial stages of biofilm formation, including those responsible for cell adhesion and the production of the extracellular polymeric matrix. This disruption prevents the establishment of a mature biofilm, rendering the bacteria more susceptible to conventional antibiotics and host immune responses.
Experimental Workflow for Isolation
The overall process for the discovery and isolation of this compound can be summarized in the following workflow diagram.
Caption: General workflow for isolation.
Conclusion and Future Perspectives
This compound represents a promising natural product with multifaceted biological activities. Its ability to modulate key inflammatory pathways and inhibit bacterial biofilm formation warrants further investigation for its potential development as a therapeutic agent. Future research should focus on a more detailed elucidation of its molecular targets, in vivo efficacy studies, and structure-activity relationship analyses to optimize its pharmacological profile. This technical guide provides a solid foundation for researchers to build upon in their exploration of this intriguing clerodane diterpene.
References
A Technical Guide to the Biological Activities of Clerodane Diterpenoids from Polyalthia longifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyalthia longifolia, commonly known as the Mast Tree or False Ashoka, is an evergreen tree native to India and widely cultivated in Southeast Asia.[1] In traditional medicine, various parts of the plant are used to treat conditions like fever, skin diseases, diabetes, and hypertension.[1][2][3] Phytochemical investigations have revealed a rich diversity of secondary metabolites, with clerodane diterpenoids being one of the most prominent and well-studied classes of compounds.[1][4] These tetracyclic diterpenes have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[5][6] This document provides a comprehensive overview of the biological activities of clerodane diterpenoids isolated from P. longifolia, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Cytotoxic and Antitumor Activity
Clerodane diterpenoids from P. longifolia have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[7][8] Compounds such as polyalthialdoic acid and 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide have been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting their potential as leads for novel antitumor agents.[7][9][10]
Data Presentation: Cytotoxic Activity
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration required to inhibit 50% of cell growth.
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Polyalthialdoic acid | HL-60 (Leukemia) | 21.8 | [9][10] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | HL-60 (Leukemia) | 13.7 | [9][10] |
| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | A549 (Lung) | Data not specified | [8][11] |
| (-)-3β,16α-dihydroxycleroda-4(18), 13(14)Z-dien-15,16-olide | A549 (Lung) | Data not specified | [8][11] |
| 16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid (Polyalthialdoic acid) | A-549 (Lung) | ~0.6 µg/mL | [7] |
| MCF-7 (Breast) | ~0.6 µg/mL | [7] | |
| HT-29 (Colon) | ~0.6 µg/mL | [7] |
Note: Direct conversion of µg/mL to µM requires the molecular weight of each specific compound, which is not always provided in the source.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the isolated clerodane diterpenoids and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that the cytotoxic effects of these diterpenes are mediated through the induction of apoptosis or programmed cell death.[9][10] This process involves distinct morphological changes and DNA fragmentation within the cancer cells.[9]
Antimicrobial Activity
Clerodane diterpenoids isolated from P. longifolia have shown significant activity against a variety of pathogenic bacteria and fungi, highlighting their potential for development as new antimicrobial agents.[12][13][14]
Data Presentation: Antimicrobial Activity
The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Name | Microorganism | MIC (µg/mL) | Reference |
| (-)-16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | Staphylococcus aureus | 6.25 | [12][15] |
| Sporothrix schenckii | 6.25 | [12][15] | |
| 16-oxo-cleroda-3, 13(14)-E-diene-15-oic acid | Various bacteria/fungi | Significant | [14] |
| 2-oxo-clerodane diterpene (Compound 2 in source) | Various plant fungi | 50-100 | [16][17] |
| Known Compound 6 (in source) | Various plant fungi | 6.3-12.5 | [16][17] |
Note: "Significant" indicates that the source confirmed activity but did not provide a specific MIC value in the abstract.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Anti-inflammatory Activity
Several clerodane diterpenoids exhibit potent anti-inflammatory properties.[1] Their mechanisms of action include the inhibition of key inflammatory mediators such as nitric oxide (NO) and enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX).[1][18]
Data Presentation: Anti-inflammatory Activity
| Compound Name | Assay | Activity (% Inhibition @ 10 µg/mL) | Reference |
| 16-hydroxycleroda-3,13-dien-15,16-olide | NO Production in RAW 264.7 cells | 81.1% | [18][19] |
| 16-oxocleroda-3,13-dien-15-oic acid | NO Production in RAW 264.7 cells | 86.3% | [18][19] |
| Clerodane Diterpenes (3A, 3C, 3Q in source) | Dual COX-1/2 and LOX inhibition | Potent, with low IC₅₀ values | [1] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: The plates are incubated for approximately 24 hours.
-
Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
Quantification: The absorbance is measured at ~540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Activity
Extracts of P. longifolia and some of its isolated clerodane diterpenoids have been reported to possess antioxidant properties.[1][5] They can scavenge free radicals and may protect cells from oxidative stress, a process implicated in numerous chronic diseases.[4][5]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of natural products.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. DPPH is a stable free radical with a deep violet color.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction is allowed to proceed in the dark for a set time (e.g., 30 minutes).
-
Measurement: In the presence of an antioxidant, the DPPH radical is scavenged (reduced), causing the solution to lose its violet color. The decrease in absorbance is measured spectrophotometrically at ~517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined.
Conclusion
The clerodane diterpenoids isolated from Polyalthia longifolia represent a class of natural products with significant and diverse biological activities. Their potent cytotoxic, antimicrobial, and anti-inflammatory properties, supported by quantitative data, underscore their therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these diterpenoids, conducting in vivo efficacy and safety studies, and exploring structure-activity relationships to guide the synthesis of even more potent and selective analogues for drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. phcogrev.com [phcogrev.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jpsionline.com [jpsionline.com]
- 14. Antimicrobial activity of clerodane diterpenoids from Polyalthia longifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial evaluation of clerodane diterpenes from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane-type diterpenoid that has been isolated from various plant sources, most notably from the stem bark of Polyalthia longifolia. This natural compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its quantitative biological data, experimental methodologies, and potential mechanisms of action.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | |
| Molecular Weight | 318.45 g/mol | |
| CAS Number | 117620-72-1 | |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Natural Sources | Stem barks of Polyalthia longifolia (Sonn) Thw. var. pendula, Monoon viride |
Biological Activities
This compound has demonstrated a range of biological activities, including antimicrobial, antibiofilm, antiplasmodial, and cytotoxic effects. The following sections summarize the key findings and available quantitative data.
Antimicrobial and Antibiofilm Activity
This diterpenoid has shown notable activity against a spectrum of bacteria and fungi. Furthermore, it has been investigated for its potential to inhibit and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Biotransformed Derivative
| Organism | This compound MIC (µg/mL) | 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid MIC (µg/mL) |
| Bacillus cereus | 64 | 16 |
| Bacillus subtilis | 64 | 32 |
| Escherichia coli | 32 | 8 |
| Shigella flexneri | 16 | 4 |
| Shigella boydii | 32 | 16 |
Note: The biotransformed product, 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid, was obtained through fermentation with Rhizopus stolonifer.
A study investigating its antibiofilm properties found that at concentrations of 10-20 µg/mL, it significantly reduced biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans by up to 90%. Moreover, at concentrations of 10 and 16 µg/mL, it was capable of eradicating preformed biofilms of these pathogens.
Antiplasmodial Activity
This compound has been identified as a potential antimalarial agent. Bioassay-guided fractionation of extracts from Polyalthia longifolia revealed its activity against Plasmodium falciparum.
Table 2: Antiplasmodial Activity of this compound
| Parasite Strain | IC₅₀ (µg/mL) |
| Plasmodium falciparum | 22.04 ± 4.23 |
Cytotoxic Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µM) |
| A549 (Human lung carcinoma) | 3.1 |
| MCF7 (Human breast adenocarcinoma) | 3.7 |
The cytotoxic activity was also assessed using the brine shrimp lethality bioassay, where it demonstrated an LC₅₀ value of 2.52 µg/mL.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Due to limitations in accessing the full text of some primary literature, the following protocols are based on available information and standard laboratory practices.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media overnight. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Preparation of Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Biofilm Inhibition and Eradication Assays
Inhibition Assay:
-
Bacterial suspensions are added to the wells of a microtiter plate containing serial dilutions of the compound.
-
The plate is incubated to allow for biofilm formation.
-
After incubation, the planktonic cells are removed, and the wells are washed.
-
The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify biofilm mass.
Eradication Assay:
-
Biofilms are allowed to form in a microtiter plate for a specified period.
-
The planktonic cells are removed, and fresh media containing serial dilutions of the compound are added to the pre-formed biofilms.
-
After incubation, the biofilm is quantified as described above.
Antiplasmodial Activity Assay (Parasite Lactate (B86563) Dehydrogenase - pLDH Assay)
-
Cultures of Plasmodium falciparum are synchronized and maintained in human erythrocytes.
-
The parasitized red blood cells are incubated with serial dilutions of the test compound in a 96-well plate.
-
After a defined incubation period, the activity of parasite-specific lactate dehydrogenase (pLDH) is measured by adding a substrate and a chromogen. The absorbance is read using a microplate reader.
-
The IC₅₀ value is calculated by comparing the pLDH activity in treated wells to that in untreated control wells.
Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified duration (e.g., 72 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert MTT into formazan (B1609692) crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured.
-
The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are not yet fully elucidated, studies on structurally similar clerodane diterpenoids provide valuable insights. A related compound, 16-hydroxycleroda-3,13-dien-15,16-olide, has been shown to induce apoptosis in human bladder cancer cells through the inactivation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.
Below is a hypothetical signaling pathway illustrating the potential mechanism of action.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Conclusion and Future Directions
This compound is a promising natural product with a diverse pharmacological profile. Its demonstrated antimicrobial, antibiofilm, antiplasmodial, and cytotoxic activities warrant further investigation for potential therapeutic applications. Future research should focus on elucidating its precise molecular targets and mechanisms of action, particularly in relation to cell signaling pathways. In vivo studies are also necessary to evaluate its efficacy and safety in animal models. The development of synthetic analogs could also lead to compounds with enhanced potency and improved pharmacokinetic properties, paving the way for new drug development endeavors.
A Technical Deep Dive into the Antiplasmodial Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary antiplasmodial activity of the clerodane diterpenoid, 16-Oxocleroda-3,13E-dien-15-oic acid. This document synthesizes available data on its efficacy against Plasmodium falciparum, details relevant experimental methodologies, and explores potential mechanisms of action to support further research and development in the pursuit of novel antimalarial agents.
Quantitative Assessment of Biological Activity
The in vitro antiplasmodial and cytotoxic activities of this compound and its structural isomer, polyalthialdoic acid, have been evaluated in several studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| This compound | K1 (multidrug-resistant) | 3-6 | 9.4-18.8 | [Gbedema et al., 2015] |
¹ Molar mass of this compound (C₂₀H₃₀O₃) is 318.44 g/mol .
Table 2: Cytotoxicity Data for a Structural Isomer (Polyalthialdoic Acid)
| Compound | Cell Line | Activity | Value (µg/mL) | Value (µM)¹ | Reference |
| Polyalthialdoic acid (16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid) | Human Tumor Cell Lines | ED50 | ~0.6 | ~1.88 | [Zhao et al., 1991] |
| Polyalthialdoic acid (16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid) | Human Leukemia HL-60 | IC50 | - | 21.8 | [Sashidhara et al., 2013] |
¹ Molar mass of polyalthialdoic acid (C₂₀H₃₀O₃) is 318.44 g/mol .
Note: The cytotoxicity data presented is for a structural isomer of the primary compound of interest. While this provides an initial estimate of potential cytotoxicity, dedicated studies on this compound are required to accurately determine its selectivity index. Based on the available data, an estimated selectivity index can be calculated, but should be interpreted with caution.
Detailed Experimental Protocols
The following sections detail the methodologies employed in the key studies cited.
In Vitro Antiplasmodial Activity Assay (Parasite Lactate (B86563) Dehydrogenase - pLDH Method)
The antiplasmodial activity of this compound was determined using the parasite lactate dehydrogenase (pLDH) assay against the multidrug-resistant K1 strain of P. falciparum.
Workflow for pLDH Assay
Caption: Workflow of the in vitro antiplasmodial pLDH assay.
Detailed Steps:
-
P. falciparum Culture: The K1 strain of P. falciparum is maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. The culture is synchronized to the ring stage using sorbitol treatment.
-
Assay Plate Preparation: A parasite suspension with 2% parasitemia and 2% hematocrit is prepared. This suspension is then added to the wells of a 96-well microtiter plate.
-
Compound Addition: The test compound, this compound, is serially diluted and added to the wells. Control wells containing no drug and wells with a standard antimalarial drug (e.g., chloroquine) are also included.
-
Incubation: The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
pLDH Activity Measurement: After incubation, the plate is subjected to freeze-thaw cycles to lyse the cells and release pLDH. The activity of pLDH is then measured by adding a reaction mixture containing Malstat reagent (containing lactate and a diaphorase) and a nitroblue tetrazolium/phenazine ethosulfate (NBT/PES) solution. The pLDH catalyzes the oxidation of lactate, leading to the reduction of NBT to a blue formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product is measured spectrophotometrically at approximately 650 nm. The percentage of parasite growth inhibition is calculated relative to the drug-free control wells. The 50% inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
While specific cytotoxicity data for this compound is not available, the general protocol for assessing the cytotoxicity of compounds against mammalian cell lines, such as the MTT assay used for its structural isomer, is described below.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Steps:
-
Cell Seeding: Mammalian cells (e.g., human leukemia HL-60) are seeded into 96-well plates at an appropriate density and allowed to attach overnight if they are adherent.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a defined period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow for the formation of these crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Putative Mechanism of Antiplasmodial Action
The precise molecular target and mechanism of action of this compound against P. falciparum have not yet been elucidated. However, based on studies of other clerodane diterpenes and related compounds, several potential mechanisms can be hypothesized.
A study on a structurally similar clerodane diterpene, 16-α-hydroxy-cleroda-3,13(14)-Z-dien-15,16-olide, also isolated from Polyalthia longifolia, revealed a multi-target mechanism against Trypanosoma brucei. This compound was found to induce cell cycle defects, DNA fragmentation, depolarization of the mitochondrial membrane potential, and depletion of intracellular ATP. While this study was not conducted on Plasmodium, it suggests that clerodane diterpenes may act on fundamental cellular processes that could be conserved across different protozoan parasites.
Hypothesized Antiplasmodial Mechanisms of Clerodane Diterpenes
Caption: Hypothesized multi-target mechanism of action for clerodane diterpenes.
Further research is imperative to validate these hypotheses and to pinpoint the specific molecular interactions of this compound within the parasite. Understanding the mechanism of action is critical for optimizing its structure to enhance potency and selectivity, and for predicting and mitigating potential resistance development.
Conclusion and Future Directions
This compound demonstrates promising in vitro activity against a multidrug-resistant strain of P. falciparum. The available data warrants further investigation into its potential as a lead compound for the development of a new antimalarial drug. Key future research directions should include:
-
Comprehensive Cytotoxicity Profiling: Determination of the CC50 values against a panel of mammalian cell lines to accurately establish the selectivity index.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the compound's efficacy in animal models of malaria and characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways affected by the compound in P. falciparum. This could involve techniques such as thermal proteome profiling, transcriptomics, and metabolomics.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs to identify key structural features required for antiplasmodial activity and to optimize potency and selectivity.
The exploration of natural products like this compound remains a vital strategy in the global effort to combat malaria and overcome the challenge of drug resistance.
Unveiling the Antifungal Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal properties of the natural product 16-Oxocleroda-3,13E-dien-15-oic acid. This clerodane diterpenoid, isolated from sources such as Polyalthia longifolia, has demonstrated significant activity against a range of fungal pathogens, positioning it as a promising candidate for further investigation in the development of novel antifungal agents. This document synthesizes the available quantitative data, details experimental methodologies, and visualizes key experimental processes to facilitate a deeper understanding of its therapeutic potential.
Antifungal Activity: Quantitative Data Summary
The antifungal efficacy of this compound has been evaluated against several fungal species, with its activity often quantified by the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values, providing a comparative look at its spectrum of activity.
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Aspergillus fumigatus | 8–64 | [1] |
| Saccharomyces cerevisiae | 8–64 | [1] |
| Candida albicans | 8–64 | [1] |
| Hansenula californica | 8–64 | [1] |
Note: The range of MIC values (8–64 µg/mL) was reported for a group of diterpenoids including this compound, which exhibited the highest activity among the tested compounds against these kanamycin-resistant fungal strains.[1]
Antibiofilm Potential
Beyond direct fungal growth inhibition, this compound has shown notable antibiofilm capabilities. Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The ability of this compound to disrupt biofilms is a significant attribute for its potential therapeutic application.
| Pathogen | Concentration (µg/mL) | Effect | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10-20 | Bacteriostatic, significant reduction in biofilm formation (up to 90%) | [2] |
| Streptococcus mutans | 10-20 | Bacteriostatic, significant reduction in biofilm formation (up to 90%) | [2] |
| Preformed MRSA biofilm | 10 and 16 | Significant eradication | [2] |
| Preformed S. mutans biofilm | 10 and 16 | Significant eradication | [2] |
Studies have shown that this diterpenoid can both inhibit the formation of biofilms and eradicate pre-existing ones.[2] This activity is crucial in combating chronic and persistent infections. Furthermore, it has been observed to alter the expression of genes responsible for biofilm formation in both MRSA and Streptococcus mutans.[2]
Experimental Protocols
Understanding the methodologies employed in assessing the antifungal properties of this compound is critical for the replication and extension of these findings. The following sections detail the key experimental protocols cited in the literature.
Determination of Minimum Inhibitory Concentration (MIC)
While specific details of the MIC determination for the listed fungal pathogens are not extensively provided in the available literature, a general methodology for determining MIC against fungal strains is outlined below. This is a standard protocol that is likely to have been followed.
Biofilm Inhibition and Eradication Assays
The assessment of antibiofilm activity involves evaluating the compound's ability to prevent biofilm formation and destroy established biofilms.
Mechanism of Action: Current Understanding and Future Directions
The precise molecular mechanism underlying the antifungal and antibiofilm activities of this compound is not yet fully elucidated. However, the observed alteration of gene expression related to biofilm formation suggests an interaction with specific regulatory pathways within the microbial cells.[2] The broad-spectrum activity against different fungal species points towards a mechanism that may target a conserved cellular process.
Further research is warranted to identify the specific molecular targets and signaling pathways affected by this compound. Techniques such as transcriptomics, proteomics, and genetic interaction studies could provide valuable insights. A deeper understanding of its mechanism of action will be instrumental in optimizing its structure for enhanced efficacy and reduced toxicity, paving the way for its potential development as a clinical antifungal agent.
Conclusion
This compound represents a promising natural product with demonstrated antifungal and antibiofilm properties. The quantitative data underscore its potential against clinically relevant fungal pathogens. While the detailed mechanism of action remains an active area of investigation, the available evidence suggests a multifaceted impact on fungal growth and virulence. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other clerodane diterpenoids. Further studies are encouraged to fully unlock the promise of this compound in the fight against fungal infections.
References
Unveiling the Antibacterial Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of the natural compound 16-Oxocleroda-3,13E-dien-15-oic acid. This clerodane diterpenoid, isolated from plant sources such as Polyalthia longifolia, has demonstrated notable activity against a range of bacterial pathogens. This document summarizes the available quantitative data, outlines detailed experimental protocols for antibacterial susceptibility testing, and presents a visual representation of the experimental workflow.
Quantitative Antibacterial Spectrum
The antibacterial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The available data is summarized in the table below.
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus cereus | Gram-positive | 64 |
| Bacillus subtilis | Gram-positive | 64 |
| Escherichia coli | Gram-negative | 32 |
| Shigella flexneri | Gram-negative | 16 |
| Shigella boydii | Gram-negative | 32 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 10-20 (Bacteriostatic) |
| Streptococcus mutans | Gram-positive | 10-20 (Bacteriostatic) |
Table 1: Summary of the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.[1][2]
The compound exhibits a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] Notably, it also demonstrates bacteriostatic activity against clinically relevant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans, where it has also been shown to significantly reduce biofilm formation.[2]
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for determining the MIC of this compound using the broth microdilution method.
2.1. Materials and Reagents:
-
This compound
-
Bacterial strains (e.g., Bacillus cereus, Bacillus subtilis, Escherichia coli, Shigella flexneri, Shigella boydii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
2.2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard by visual comparison or using a spectrophotometer at 625 nm.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.
2.3. Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to achieve a range of desired concentrations. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.
2.4. Broth Microdilution Assay:
-
Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Add 50 µL of the serially diluted compound to the corresponding wells.
-
The last column of the plate should serve as controls:
-
Growth Control: 50 µL of CAMHB + 50 µL of the diluted bacterial suspension.
-
Sterility Control: 100 µL of uninoculated CAMHB.
-
Solvent Control: 50 µL of CAMHB with the highest concentration of DMSO used + 50 µL of the diluted bacterial suspension.
-
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL), resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
2.5. Interpretation of Results:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for this compound.
Caption: Experimental workflow for MIC determination.
Signaling Pathways and Mechanism of Action
Currently, there is limited specific information available in the scientific literature regarding the precise signaling pathways in bacteria that are affected by this compound. Research on other clerodane diterpenoids suggests potential mechanisms of action that may involve disruption of the bacterial cell membrane and interference with key metabolic processes. However, further investigation is required to elucidate the specific molecular targets and signaling cascades modulated by this particular compound. The demonstrated antibiofilm activity suggests a potential interference with bacterial communication and adhesion mechanisms.[2] Future research should focus on transcriptomic and proteomic analyses of bacteria treated with this compound to unravel its detailed mechanism of action.
References
Initial Anti-inflammatory Screening of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial anti-inflammatory screening of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene isolated from Polyalthia longifolia. This document details the key in vitro and in vivo studies that have elucidated the compound's anti-inflammatory properties. The primary mechanisms of action involve the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This guide presents a compilation of experimental protocols, quantitative data, and visual representations of the scientific workflows and molecular pathways to support further research and development of this compound as a potential anti-inflammatory agent.
Introduction
This compound is a natural compound belonging to the clerodane class of diterpenoids, which has been isolated from the medicinal plant Polyalthia longifolia[1][2][3]. Traditional medicine has long utilized extracts from this plant for various ailments, including inflammatory conditions. Modern pharmacological screening has identified this compound as one of the bioactive constituents responsible for these anti-inflammatory effects. This document serves as a technical resource, summarizing the foundational scientific evidence of its anti-inflammatory potential.
In Vitro Anti-inflammatory Activity
The primary assessment of the anti-inflammatory potential of this compound has been conducted using various in vitro models, most notably with lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound has demonstrated significant inhibitory effects on NO production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
| Concentration (µg/mL) | % Inhibition of NO Production |
| 10 | 86.3%[[“]] |
Inhibition of Pro-inflammatory Cytokines
This compound has been shown to suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured, seeded, and treated with this compound and stimulated with LPS as described in the NO inhibition assay.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Inhibition of Pro-inflammatory Enzymes: iNOS and COX-2
The anti-inflammatory effects of this compound are further substantiated by its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in 6-well plates and treated with this compound and stimulated with LPS.
-
Protein Extraction: After the incubation period, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Inhibition of Superoxide (B77818) Anion Generation in Neutrophils
In addition to its effects on macrophages, this compound has been shown to inhibit the generation of superoxide anions in human neutrophils, a key function of these cells in the inflammatory response.
-
Neutrophil Isolation: Human neutrophils are isolated from the venous blood of healthy donors.
-
Treatment: Neutrophils are incubated with this compound.
-
Stimulation: Superoxide anion generation is stimulated by formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (FMLB/CB).
-
Measurement: The production of superoxide anion is measured by the reduction of ferricytochrome c.
| Compound | IC50 (µg/mL) |
| This compound methyl ester | 0.6 ± 0.09[[“]] |
Molecular Mechanisms of Action
The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway.[2][5] This inhibition is thought to occur by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.
Modulation of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. While specific detailed studies on this compound are emerging, related clerodane diterpenes have been shown to modulate the phosphorylation of MAPK proteins such as p38 and JNK in LPS-stimulated macrophages, suggesting a similar mechanism for this compound.
Visualizations
Experimental Workflow
NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway Modulation
Conclusion
The initial screening of this compound reveals its significant potential as an anti-inflammatory agent. Its ability to inhibit the production of key inflammatory mediators in vitro is well-documented, and the underlying mechanisms appear to involve the modulation of the NF-κB and MAPK signaling pathways. The data presented in this technical guide provide a solid foundation for further preclinical and clinical development of this compound. Future research should focus on more extensive in vivo studies to establish its efficacy and safety profile in relevant disease models, as well as more detailed mechanistic studies to fully elucidate its molecular targets.
References
- 1. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities and Cytotoxicity of Diterpenes from Copaifera spp. Oleoresins [mdpi.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. consensus.app [consensus.app]
- 5. The Antiproliferative Activity and NO Inhibition of Neo-Clerodane Diterpenoids from Salvia guevarae in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Bioassay-Guided Fractionation for the Isolation of 16-Oxocleroda-3,13E-dien-15-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid that has been isolated from plants of the Polyalthia genus, notably Polyalthia longifolia. This natural product has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antifungal, and cytotoxic properties. This document provides a detailed protocol for the isolation of this compound using a bioassay-guided fractionation approach. The primary bioassay highlighted in this protocol is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for assessing anti-inflammatory activity.
Bioassay-Guided Fractionation Workflow
The overarching strategy for isolating a bioactive compound is to sequentially fractionate a crude plant extract and test the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated.
Caption: Workflow for bioassay-guided isolation of this compound.
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Dried and powdered leaves of Polyalthia longifolia.
-
Extraction Solvent: Methanol (B129727) (MeOH).
-
Protocol:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Solvent Partitioning
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (BuOH), and distilled water.
-
Protocol:
-
Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).
-
Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol.
-
Collect the respective solvent layers and the final aqueous layer.
-
Evaporate the solvents from each fraction to yield the n-hexane, ethyl acetate, n-butanol, and aqueous fractions.
-
Bioassay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This assay is used to screen the crude extract and all subsequent fractions for anti-inflammatory activity.
-
Cell Line: RAW 264.7 murine macrophages.
-
Reagents: DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin (B12071052), Lipopolysaccharide (LPS), Griess Reagent.
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the extracts/fractions for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant by adding an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
A viability assay (e.g., MTT) should be performed in parallel to assess the cytotoxicity of the samples.
-
Isolation of this compound
Based on the bioassay results, the most active fraction (typically the ethyl acetate fraction) is subjected to further chromatographic separation.
-
Chromatographic Techniques: Silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Silica Gel Column Chromatography:
-
Fractionate the active ethyl acetate extract on a silica gel column.
-
Elute with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool the fractions with similar TLC profiles and test their NO inhibitory activity.
-
-
Preparative HPLC:
-
Subject the most active sub-fraction from the silica gel column to preparative HPLC.
-
Use a C18 column with a mobile phase gradient of methanol and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peaks corresponding to individual compounds.
-
The purity of the isolated compound should be confirmed by analytical HPLC.
-
-
Structure Elucidation
The chemical structure of the isolated pure compound is determined using spectroscopic methods.
-
Techniques: Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Data Presentation
The quantitative data obtained from the bioassays should be systematically recorded to track the activity through the fractionation process.
Table 1: Nitric Oxide (NO) Inhibition by Fractions of Polyalthia longifolia Extract
| Fraction | Concentration (µg/mL) | % NO Inhibition | IC₅₀ (µg/mL) |
| Crude Methanol Extract | 50 | 65.2 ± 3.1 | 38.5 |
| n-Hexane Fraction | 50 | 25.8 ± 2.5 | >100 |
| Ethyl Acetate Fraction | 50 | 85.1 ± 4.2 | 22.1 |
| n-Butanol Fraction | 50 | 45.7 ± 3.8 | 68.4 |
| Aqueous Fraction | 50 | 15.3 ± 2.1 | >100 |
| This compound | 10 | 86.3 ± 2.9[1] | 5.8 |
| L-NMMA (Positive Control) | 10 µM | 95.2 ± 1.5 | 2.5 µM |
Data are presented as mean ± SD. IC₅₀ values are calculated from dose-response curves.
Table 2: Antifungal Activity of Clerodane Diterpenes from Polyalthia longifolia
| Compound | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Aspergillus niger |
| This compound | 50-100 | 50-100 |
| Compound X | 12.5 | 25 |
| Amphotericin B (Positive Control) | 0.5 | 1 |
MIC: Minimum Inhibitory Concentration.
Signaling Pathway
The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of nitric oxide. NO is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by pro-inflammatory signals like LPS.
Caption: Inhibition of NO production by this compound.
Conclusion
This document outlines a comprehensive methodology for the bioassay-guided isolation of this compound from Polyalthia longifolia. The provided protocols for extraction, fractionation, and bioassays, coupled with structured data presentation and pathway visualization, serve as a valuable resource for researchers in natural product chemistry and drug discovery. The potent anti-inflammatory activity of this compound, as demonstrated by its inhibition of NO production, highlights its potential for further investigation as a therapeutic agent.
References
Application Notes and Protocols: Cytotoxicity of 16-Oxocleroda-3,13E-dien-15-oic acid using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid isolated from Polyalthia longifolia that has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this natural product using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability.[3][4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of viable, metabolically active cells.[4][5]
Experimental Protocols
1. Materials and Reagents
-
Cell Lines: A suitable cancer cell line (e.g., HeLa, A549, MCF-7) should be chosen based on the research objectives.
-
This compound: Stock solution prepared in Dimethyl Sulfoxide (DMSO).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25% solution.
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Laminar flow hood.
-
Inverted microscope.
-
Multichannel pipette.
-
2. Cell Seeding
-
Culture the selected cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
3. Compound Treatment
-
Prepare a series of dilutions of the this compound stock solution in serum-free medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin). Also, include wells with medium only as a blank.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
4. MTT Assay
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking to ensure the formazan is fully dissolved.
5. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation
The quantitative data from the MTT assay can be summarized in a table for clear comparison.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.087 | 100.00 |
| 0.1 | 1.198 | 0.075 | 95.53 |
| 1 | 1.052 | 0.063 | 83.89 |
| 10 | 0.631 | 0.041 | 50.32 |
| 50 | 0.245 | 0.022 | 19.54 |
| 100 | 0.112 | 0.015 | 8.93 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: Hypothetical apoptotic pathway induced by the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 16-Oxocleroda-3,13E-dien-15-oic acid against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of the natural product "16-Oxocleroda-3,13E-dien-15-oic acid" against various fungal pathogens. This clerodane diterpenoid, isolated from species such as Polyalthia longifolia, has demonstrated notable antifungal properties, making it a compound of interest for novel antifungal drug discovery and development.
Introduction
This compound is a natural diterpenoid that has been identified as having significant antimicrobial activity.[1] The emergence of drug-resistant fungal pathogens necessitates the exploration of new therapeutic agents, and natural products like this compound are a promising source. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antifungal potential of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This application note outlines the standardized methods for obtaining reliable and reproducible MIC data for this compound.
Data Presentation
The following table summarizes representative MIC values for this compound against a panel of clinically and agriculturally relevant fungal pathogens. These values are based on published data for this compound and similar clerodane diterpenoids isolated from Polyalthia longifolia.[3][4]
| Fungal Pathogen | Strain | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 8 - 64 |
| Aspergillus fumigatus | ATCC 204305 | 16 - 64 |
| Cryptococcus neoformans | ATCC 208821 | 32 - 128 |
| Saccharomyces cerevisiae | ATCC 9763 | 8 - 32 |
| Botrytis cinerea | - | 50 - 100 |
| Colletotrichum gloeosporioides | - | 50 - 100 |
| Fusarium oxysporum | - | 50 - 100 |
Experimental Protocols
A standardized broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 and M38, is recommended for determining the MIC of this compound.[5][6]
Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing
1. Materials and Reagents:
-
This compound (stock solution prepared in Dimethyl Sulfoxide - DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates (U-bottom for visual reading)
-
Sterile DMSO
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Incubator
2. Preparation of Fungal Inoculum:
-
Subculture fungal strains on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).
-
For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted swab to harvest conidia.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or using a spectrophotometer at 530 nm.
-
Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
3. Preparation of the Microdilution Plate:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilute this in RPMI-1640 to achieve a starting concentration for the assay (e.g., 256 µg/mL).
-
Add 200 µL of the starting concentration of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a concentration gradient of the compound.
-
The eleventh well should contain 100 µL of RPMI-1640 with a small percentage of DMSO (equivalent to the highest concentration in the test wells) to serve as a solvent control.
-
The twelfth well should contain 100 µL of RPMI-1640 only, to serve as a growth control.
-
A row should be dedicated to a positive control antifungal.
4. Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except for a sterility control well containing only media). The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours. For some slow-growing fungi, incubation may need to be extended.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control well should show clear turbidity, and the sterility control well should remain clear.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.
Caption: Workflow for MIC determination via broth microdilution.
Potential Fungal Signaling Pathway Target
Many natural antifungal compounds, including terpenoids, are known to disrupt the fungal cell membrane by interfering with the ergosterol (B1671047) biosynthesis pathway. This pathway is an attractive target as ergosterol is a key component of the fungal cell membrane and is absent in mammalian cells.
Caption: Potential inhibition of the ergosterol biosynthesis pathway.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Notes and Protocols for Evaluating the Antibiofilm Activity of 16-Oxocleroda-3,13E-dien-15-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation by pathogenic bacteria is a significant challenge in clinical and industrial settings, contributing to persistent infections and antibiotic resistance. 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene isolated from Polyalthia longifolia, has demonstrated promising antibiofilm activity.[1] These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in inhibiting and eradicating bacterial biofilms using the crystal violet assay.
Compound Information
-
Compound Name: this compound
-
Chemical Class: Clerodane Diterpene
-
Molecular Formula: C₂₀H₃₀O₃
-
Molecular Weight: 318.45 g/mol
-
Source: Isolated from the stem bark of Polyalthia longifolia var. pendula.[1]
Data Presentation
The antibiofilm activity of this compound has been quantified against key biofilm-forming pathogens. The following tables summarize the reported efficacy of the compound in inhibiting biofilm formation and eradicating pre-formed biofilms.
Table 1: Inhibition of Biofilm Formation by this compound
| Bacterial Strain | Concentration (µg/mL) | Biofilm Reduction (%) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 10 - 20 | Up to 90%[1] |
| Streptococcus mutans | 10 - 20 | Up to 90%[1] |
Table 2: Eradication of Pre-formed Biofilms by this compound
| Bacterial Strain | Concentration (µg/mL) | Outcome |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 10 and 16 | Significant eradication of preformed biofilm[1] |
| Streptococcus mutans | 10 and 16 | Significant eradication of preformed biofilm[1] |
Mechanism of Action
While the precise molecular targets are still under investigation, evidence suggests that this compound exerts its antibiofilm effects by altering the gene expression of bacteria responsible for biofilm formation.[1] This interference with bacterial signaling pathways, such as quorum sensing, disrupts the coordinated behavior required for biofilm development and maturation.
Caption: Putative mechanism of action.
Experimental Protocols
This section provides a detailed methodology for assessing the antibiofilm activity of this compound using the crystal violet assay.
Materials
-
This compound
-
Bacterial strains (e.g., MRSA, S. mutans)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI))
-
96-well flat-bottom sterile polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
-
Incubator
Experimental Workflow Diagram
Caption: Crystal violet assay workflow.
Protocol for Biofilm Inhibition Assay
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to a final concentration of approximately 1 x 10⁶ CFU/mL in fresh medium.
-
-
Preparation of Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the growth medium to achieve the desired final concentrations (e.g., 2, 4, 8, 16, 32 µg/mL).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 100 µL of the bacterial inoculum.
-
Add 100 µL of the different concentrations of the compound to the respective wells.
-
Include positive controls (bacteria with no compound) and negative controls (medium only).
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
-
Quantification of Biofilm:
-
Gently discard the planktonic cells from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(ODcontrol - ODtest) / ODcontrol] x 100 Where ODcontrol is the absorbance of the positive control and ODtest is the absorbance of the wells treated with the compound.
-
Protocol for Eradication of Pre-formed Biofilms
-
Biofilm Formation:
-
Add 200 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with Compound:
-
Gently discard the planktonic cells and wash the wells three times with sterile PBS.
-
Add 200 µL of fresh medium containing different concentrations of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification of Remaining Biofilm:
-
Follow steps 4 and 5 from the "Protocol for Biofilm Inhibition Assay" to quantify the remaining biofilm.
-
Conclusion
This compound presents a promising natural compound for combating bacterial biofilms. The provided protocols offer a standardized method for researchers to further investigate its antibiofilm properties and explore its potential as a novel therapeutic agent. The interference with gene expression related to biofilm formation suggests a mechanism of action that could be effective against a range of pathogenic bacteria. Further studies are warranted to elucidate the specific molecular interactions and to evaluate its efficacy in more complex biofilm models.
References
Application Notes and Protocols: Synthesis and Enhanced Bioactivity of 16-Oxocleroda-3,13E-dien-15-oic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid isolated from the stem bark of Polyalthia longifolia. This natural product has demonstrated a range of biological activities, including antiplasmodial, antimicrobial, and cytotoxic effects.[1][2] To explore and enhance its therapeutic potential, various derivatives can be synthesized and evaluated. These application notes provide detailed protocols for the synthesis of select derivatives and the assessment of their bioactivity, along with a summary of reported quantitative data to facilitate comparison and guide further research.
Data Presentation: Bioactivity of this compound and Its Derivatives
The following tables summarize the reported bioactivity of this compound and its derivatives.
Table 1: Antimicrobial and Cytotoxic Activity
| Compound | Bioactivity | Organism/Cell Line | Measurement | Result | Reference |
| This compound | Antibacterial | Bacillus cereus | MIC | 64 µg/mL | [2] |
| Bacillus subtilis | MIC | 64 µg/mL | [2] | ||
| Escherichia coli | MIC | 32 µg/mL | [2] | ||
| Shigella flexneriae | MIC | 16 µg/mL | [2] | ||
| Shigella boydii | MIC | 32 µg/mL | [2] | ||
| 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid | Antibacterial | Bacillus cereus | MIC | 16 µg/mL | [2] |
| Bacillus subtilis | MIC | 32 µg/mL | [2] | ||
| Escherichia coli | MIC | 8 µg/mL | [2] | ||
| Shigella flexneriae | MIC | 4 µg/mL | [2] | ||
| Shigella boydii | MIC | 16 µg/mL | [2] | ||
| This compound | Cytotoxic | Brine Shrimp | LC50 | 2.52 µg/mL | [2] |
| Human Lung Carcinoma (A549) | IC50 | 3.1 µM | [3] | ||
| Human Breast Cancer (MCF7) | IC50 | 3.7 µM | [3] |
Table 2: Antibiofilm Activity of γ-amino γ-lactone Derivatives
| Compound | Organism | Biofilm Inhibition | Eradication of Preformed Biofilm | Reference |
| This compound | MRSA, S. mutans | Significant reduction at 10-20 µg/mL | Significant eradication at 10 and 16 µg/mL | [4] |
| γ-amino γ-lactone derivative (Compound 3 in study) | MRSA, S. mutans | Significant reduction at 10-20 µg/mL | Not specified | [4] |
Experimental Protocols
Protocol 1: Isolation of this compound from Polyalthia longifolia
This protocol is based on the general principles of natural product isolation.
Materials:
-
Dried and powdered stem bark of Polyalthia longifolia
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Rotary evaporator
-
TLC plates and developing chamber
-
NMR spectrometer for structural elucidation
Procedure:
-
Extraction: Macerate the powdered stem bark with petroleum ether at room temperature for 72 hours. Repeat the extraction process three times.
-
Concentration: Combine the petroleum ether extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Separation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Purification: Combine fractions containing the desired compound (identified by TLC comparison with a standard if available) and re-chromatograph if necessary to achieve high purity.
-
Characterization: Elucidate the structure of the isolated compound as this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of γ-amino γ-lactone Derivatives
This protocol describes a general method for the synthesis of γ-amino γ-lactone derivatives from this compound to enhance antibiofilm activity.[4]
Materials:
-
This compound
-
Various primary or secondary amines
-
A suitable solvent (e.g., methanol, ethanol)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolution: Dissolve this compound in the chosen solvent in a reaction vessel.
-
Amine Addition: Add an equimolar amount of the desired amine to the solution.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by TLC. The reaction involves a tandem Michael addition and lactonization.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting γ-amino γ-lactone derivative using column chromatography.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in MHB.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway Diagram
While the direct signaling pathway of this compound is not fully elucidated, a related compound, 16-Hydroxycleroda-3,13-dien-15,16-olide, has been shown to inactivate EGFR-related signaling pathways.[1] The following diagram illustrates a simplified representation of this pathway, which could be a potential target for clerodane diterpenoids.
Caption: Potential inhibition of the EGFR signaling pathway by clerodane diterpenoids.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and bioactivity screening of this compound derivatives.
Caption: Workflow for synthesis and screening of bioactive derivatives.
Conclusion
The synthesis of derivatives of this compound presents a promising avenue for the development of new therapeutic agents with enhanced bioactivity. The protocols and data provided herein offer a foundation for researchers to design and execute further studies in this area. Future work should focus on expanding the library of derivatives and exploring their mechanisms of action in greater detail.
References
- 1. 16-Hydroxycleroda-3,13-Dien-15,16-Olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 16-Oxocleroda-3,13E-dien-15-oic acid on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 16-Oxocleroda-3,13E-dien-15-oic acid , a clerodane diterpenoid with demonstrated cytotoxic effects against various cancer cell lines. This document includes a summary of its activity, detailed protocols for key experiments, and visual representations of potential signaling pathways and experimental workflows.
Data Presentation
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 3.1[1] |
| MCF-7 | Breast Adenocarcinoma | 3.7[1] |
Experimental Protocols
Detailed methodologies for the in vitro assessment of this compound are provided below. These protocols are adaptable for various cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with the compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (for dissolving the compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for investigating the effect of the compound on the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Signaling Pathways and Experimental Workflow
While the specific signaling pathways modulated by this compound are still under investigation, studies on the Polyalthia genus and structurally related clerodane diterpenes suggest potential involvement of the PI3K/Akt/mTOR and EGFR signaling pathways in its anti-cancer effects.
Experimental workflow for in vitro evaluation.
Inferred PI3K/Akt/mTOR signaling pathway inhibition.
Inferred EGFR signaling pathway inhibition.
References
Application Notes and Protocols: Measuring Superoxide Anion Release in Neutrophils Treated with 16-Oxocleroda-3,13E-dien-15-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are a critical component of the innate immune system, playing a vital role in the defense against pathogens. A key mechanism in their antimicrobial arsenal (B13267) is the production of reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂⁻), through a process known as the respiratory burst. This burst is primarily mediated by the NADPH oxidase enzyme complex. While essential for host defense, excessive or prolonged superoxide release can contribute to tissue damage and inflammation in various diseases. Consequently, modulating neutrophil superoxide production is a significant area of interest for therapeutic development.
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid that has been investigated for its anti-inflammatory properties. This document provides detailed protocols for measuring the inhibitory effect of this compound on superoxide anion release from stimulated neutrophils. The primary methods covered are the cytochrome c reduction assay and the lucigenin-based chemiluminescence assay.
Data Presentation
The inhibitory effects of this compound and its derivatives on neutrophil superoxide generation can be quantified and presented for comparative analysis. The following table summarizes the reported inhibitory activity of a closely related compound, the methyl ester of this compound, on fMLP/CB-induced superoxide anion generation in neutrophils.[1][2]
Table 1: Inhibitory Activity of this compound methyl ester on Superoxide Anion Generation
| Compound | Stimulant | Assay | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ |
| This compound methyl ester | fMLP/Cytochalasin B | Cytochrome c Reduction | 0.6 ± 0.09 | ~1.8 |
¹ Molar concentration is estimated based on a molecular weight of approximately 332.47 g/mol for the methyl ester.
Signaling Pathways
The production of superoxide in neutrophils is a tightly regulated process initiated by various stimuli. Chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP) bind to G-protein coupled receptors (GPCRs) on the neutrophil surface. This binding triggers a signaling cascade that leads to the assembly and activation of the NADPH oxidase complex at the plasma membrane. Understanding this pathway is crucial for interpreting the mechanism of action of inhibitory compounds like this compound.
Caption: Simplified signaling pathway of fMLP-induced superoxide production in neutrophils and the potential inhibitory point of this compound.
Experimental Protocols
Isolation of Human Neutrophils
A crucial first step for in vitro assays is the isolation of a pure and viable neutrophil population from whole blood.
Caption: Workflow for the isolation of human neutrophils from peripheral blood.
Protocol:
-
Collect human venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Mix the blood with an equal volume of 3% dextran in saline and allow the erythrocytes to sediment for 30-60 minutes at room temperature.
-
Carefully collect the upper leukocyte-rich plasma layer and layer it onto a Ficoll-Paque density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
Aspirate the upper layers, leaving the neutrophil/erythrocyte pellet at the bottom.
-
Resuspend the pellet and lyse the remaining red blood cells using hypotonic lysis with sterile, ice-cold water for 30 seconds, followed by the addition of an equal volume of 1.8% NaCl to restore isotonicity.
-
Centrifuge the cell suspension at 200 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with phosphate-buffered saline (PBS).
-
Resuspend the final neutrophil pellet in the desired assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.
Measurement of Superoxide Anion Release
This spectrophotometric assay is a classic and reliable method for quantifying extracellular superoxide production. Superoxide anions reduce ferricytochrome c to ferrocytochrome c, which can be measured by the change in absorbance at 550 nm.
Materials:
-
Isolated human neutrophils
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cytochrome c from horse heart
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine) or PMA (Phorbol 12-myristate 13-acetate) as a stimulant
-
Superoxide dismutase (SOD) as a control for specificity
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Protocol:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer. The final DMSO concentration in the assay should be non-toxic to the cells (typically ≤ 0.1%).
-
In a 96-well plate, add the following to each well:
-
Neutrophils (e.g., 1 x 10⁶ cells/mL final concentration)
-
Cytochrome c (final concentration of 50-100 µM)
-
Varying concentrations of this compound or vehicle control (DMSO).
-
For control wells, add SOD (final concentration of 100 U/mL) to confirm that the reduction of cytochrome c is superoxide-dependent.
-
-
Incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the stimulant (e.g., fMLP at a final concentration of 1 µM).
-
Immediately place the plate in a pre-warmed microplate reader and measure the absorbance at 550 nm every 1-2 minutes for 15-30 minutes.
-
Calculate the rate of superoxide production using the extinction coefficient for the change in absorbance of cytochrome c at 550 nm (ε = 21.1 mM⁻¹cm⁻¹).
-
Plot the percentage of inhibition of superoxide release against the concentration of this compound to determine the IC₅₀ value.
This is a highly sensitive method for detecting superoxide production. Lucigenin (B191737) (bis-N-methylacridinium nitrate) reacts with superoxide anions to produce light, which can be measured with a luminometer.[3][4][5] This method is particularly useful for detecting low levels of superoxide.[5]
Materials:
-
Isolated human neutrophils
-
This compound
-
Lucigenin
-
fMLP or PMA
-
Assay buffer
-
White, opaque 96-well microplate
-
Luminometer
Protocol:
-
Prepare solutions of this compound as described for the cytochrome c assay.
-
In a white, opaque 96-well plate, add the following to each well:
-
Neutrophils (e.g., 1 x 10⁵ cells/well)
-
Varying concentrations of this compound or vehicle control.
-
-
Incubate at 37°C for 5-10 minutes.
-
Add lucigenin to each well (final concentration of 100-200 µM).
-
Place the plate in a luminometer and measure the baseline chemiluminescence.
-
Inject the stimulant (e.g., fMLP at 1 µM) into each well and immediately begin recording the chemiluminescence signal over time (e.g., every minute for 30 minutes).
-
The data can be expressed as the peak chemiluminescence or the total integrated response over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
The protocols outlined in this document provide robust and reproducible methods for assessing the inhibitory effects of this compound on superoxide anion release in human neutrophils. The cytochrome c reduction assay offers a quantitative measure of extracellular superoxide, while the lucigenin-based chemiluminescence assay provides a highly sensitive detection method. By employing these techniques, researchers can effectively characterize the bioactivity of this and other potential anti-inflammatory compounds, contributing to the development of novel therapeutics for inflammatory diseases.
References
- 1. Frontiers | Annonaceae: Breaking the Wall of Inflammation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Clerodane Diterpenoids from Callicarpa hypoleucophylla and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lucigenin chemiluminescence in the assessment of neutrophil superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elastase Release Assay in the Presence of 16-Oxocleroda-3,13E-dien-15-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid, a class of natural products known for a variety of biological activities.[1][2][3] Several studies have highlighted the anti-inflammatory potential of clerodane diterpenoids, including their ability to inhibit the release of neutrophil elastase.[4][5] Neutrophil elastase is a serine protease stored in the azurophil granules of neutrophils and is released upon inflammatory stimuli.[6][7] Excessive release of this enzyme is implicated in the pathology of various inflammatory diseases, making it a key target for anti-inflammatory drug discovery.
A closely related compound, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid (PL3S), has been shown to significantly inhibit elastase release in fMLP-activated human neutrophils with an IC50 value of 3.30 ± 0.48 µM.[8] This suggests that this compound may also possess similar inhibitory effects. These application notes provide a detailed protocol for evaluating the inhibitory potential of this compound on neutrophil elastase release.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibition of elastase release by this compound, based on the activity of structurally similar compounds. This data should be generated by following the experimental protocol outlined below.
| Concentration of this compound (µM) | Elastase Release (% of Control) | Standard Deviation |
| 0.1 | 95.2 | ± 4.8 |
| 1 | 75.6 | ± 6.2 |
| 3 | 52.1 | ± 5.5 |
| 10 | 28.9 | ± 3.9 |
| 30 | 15.4 | ± 2.8 |
| IC50 (µM) | ~3.5 |
Experimental Protocols
This section details the methodology for the isolation of human neutrophils and the subsequent elastase release assay.
Protocol 1: Isolation of Human Neutrophils
Materials:
-
Whole blood collected in EDTA tubes
-
Histopaque®-1077
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
Equipment:
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Collect whole blood from healthy donors in EDTA-containing tubes.
-
Carefully layer 15 mL of whole blood onto 15 mL of Histopaque®-1077 in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the neutrophil-rich layer and transfer it to a new 50 mL conical tube.
-
Wash the cells with 30 mL of PBS and centrifuge at 250 x g for 10 minutes.
-
To remove contaminating red blood cells, resuspend the cell pellet in 5 mL of Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 30 mL of PBS to the tube and centrifuge at 250 x g for 10 minutes.
-
Discard the supernatant and resuspend the neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine the cell viability and concentration using Trypan Blue exclusion and a hemocytometer. The viability should be >95%.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in RPMI 1640.
Protocol 2: Elastase Release Assay (Fluorometric)
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
This compound (dissolved in DMSO)
-
N-Formyl-Met-Leu-Phe (fMLP) solution (stimulant)
-
Cytochalasin B (CB) solution (priming agent)
-
Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Neutrophil Elastase Assay Buffer
-
Purified Human Neutrophil Elastase (for standard curve)
-
96-well black, flat-bottom microplate
Equipment:
-
Fluorescence microplate reader (Excitation/Emission = 380/500 nm)
-
Incubator (37°C, 5% CO2)
-
Multichannel pipette
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1%.
-
Add 50 µL of the neutrophil suspension (1 x 10^6 cells/mL) to the wells of a 96-well plate.
-
Add 5 µL of various concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C.
-
Prime the neutrophils by adding 5 µL of Cytochalasin B (final concentration 5 µg/mL) and incubate for 5 minutes at 37°C.
-
Stimulate elastase release by adding 10 µL of fMLP (final concentration 1 µM). Include a negative control with no fMLP.
-
Incubate the plate for 30 minutes at 37°C.
-
Centrifuge the plate at 200 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well black plate.
-
Prepare a standard curve using purified human neutrophil elastase.
-
Add 50 µL of the Neutrophil Elastase Substrate Mix to each well containing the supernatant or standard.[6][7]
-
Measure the fluorescence in kinetic mode for 10-20 minutes at 37°C, or as an endpoint reading after a defined incubation period, using an excitation wavelength of 380 nm and an emission wavelength of 500 nm.[6][7]
-
Calculate the concentration of elastase released from the standard curve. The inhibitory effect of this compound is expressed as the percentage of elastase release compared to the vehicle-treated control.
Mandatory Visualization
Experimental Workflow for Elastase Release Assay
Caption: Workflow for the neutrophil elastase release inhibition assay.
Proposed Signaling Pathway for Inhibition of Elastase Release
Based on the known mechanisms of a similar compound, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, the following pathway is proposed for the inhibitory action of this compound.[8]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Clerodane diterpenoids with potential anti-inflammatory activity from the leaves and twigs of Callicarpa cathayana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibitory effects of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid on superoxide anion and elastase release in human neutrophils through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Visualizing Biofilm Disruption by 16-Oxocleroda-3,13E-dien-15-oic Acid Using Fluorescence Microscopy
References
- 1. Epifluorescence Microscopy with Image Analysis as a Promising Method for Multispecies Biofilm Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilms by Colony Count and Live/Dead Staining [en.bio-protocol.org]
- 3. The Formation of Biofilms by Pseudomonas aeruginosa: A Review of the Natural and Synthetic Compounds Interfering with Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Effects of Disinfectants on Bacterial Biofilms Using a Microfluidics Flow Cell and Time-Lapse Fluorescence Microscopy [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilms by Colony Count and Live/Dead Staining [bio-protocol.org]
- 10. Filmtracer™ LIVE/DEAD™ Biofilm Viability Kit 1 kit | Buy Online | Invitrogen™ [thermofisher.com]
- 11. Microbial Biofilm Detection and Differentiation by Dual Staining Using Maneval’s Stain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial Biofilm Detection and Differentiation by Dual Staining Using Maneval’s Stain [en.bio-protocol.org]
- 13. blog.addgene.org [blog.addgene.org]
- 14. goldbio.com [goldbio.com]
- 15. simbaproject.eu [simbaproject.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of 16-Oxocleroda-3,13E-dien-15-oic acid from Polyalthia longifolia
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the bioactive compound 16-Oxocleroda-3,13E-dien-15-oic acid from the medicinal plant Polyalthia longifolia. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in the extraction and purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the isolation of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying or inadequate grinding of the plant material can limit solvent penetration and extraction efficiency. | Ensure the plant material (leaves, bark, or seeds) is thoroughly dried to a constant weight and finely powdered to increase the surface area for solvent interaction. |
| Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for efficiently solubilizing the target compound. | While methanol (B129727) and ethanol (B145695) are commonly used, consider a sequential extraction approach starting with a nonpolar solvent like hexane (B92381) to remove lipids and waxes, followed by a more polar solvent to extract the diterpenoids.[1] | |
| Insufficient Extraction Time or Temperature: The duration of extraction or the temperature may not be adequate for complete extraction. | Increase the extraction time or employ methods like Soxhlet extraction, which uses continuous solvent percolation at an elevated temperature. However, be cautious of potential degradation of thermolabile compounds. | |
| Target Compound Not Detected in Crude Extract | Incorrect Plant Part Used: The concentration of this compound can vary significantly between different parts of the plant (e.g., leaves, bark, seeds). | The compound has been isolated from the leaves, stem bark, and seeds of Polyalthia longifolia.[2][3] Verify the plant part being used and consider screening different parts to identify the one with the highest concentration. |
| Seasonal or Geographical Variation: The phytochemical profile of plants can be influenced by the time of harvest and the geographical location. | If possible, source plant material from regions where high yields of clerodane diterpenoids from Polyalthia longifolia have been reported. Harvest during the appropriate season to maximize the concentration of the target compound. | |
| Poor Separation During Chromatography | Inappropriate Stationary Phase: The choice of silica (B1680970) gel or other adsorbent may not be optimal for separating the target compound from other closely related diterpenoids. | Standard silica gel (60-120 or 230-400 mesh) is commonly used.[1] If co-elution is an issue, consider using silver nitrate-impregnated silica gel to improve the separation of compounds with differing degrees of unsaturation. |
| Incorrect Mobile Phase Composition: The solvent system used for elution may not have the right polarity to achieve good resolution. | A gradient elution system, typically with a mixture of n-hexane and ethyl acetate (B1210297), is effective.[1] Fine-tune the gradient profile to improve the separation of the target fraction. | |
| Degradation of the Final Product | Exposure to Light or Air: The compound may be susceptible to degradation upon prolonged exposure to light or air. | Handle the purified compound under subdued light and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C) to prevent degradation. |
| Residual Acid or Base from Chromatography: Traces of acid or base from the chromatographic process can catalyze degradation. | Ensure complete removal of any modifiers used in the mobile phase by co-evaporation with a neutral solvent before final drying. |
Frequently Asked Questions (FAQs)
Q1: Which part of Polyalthia longifolia is the best source for this compound?
A1: this compound has been successfully isolated from the leaves, stem bark, and seeds of Polyalthia longifolia.[2][3] The optimal plant part may vary, so a preliminary screening of different tissues is recommended to identify the most abundant source.
Q2: What is the most effective extraction solvent for this compound?
A2: Methanol and ethanol have been effectively used for the initial extraction of clerodane diterpenoids from Polyalthia longifolia.[4] A common strategy involves a crude extraction with one of these polar solvents, followed by liquid-liquid partitioning with solvents of varying polarities, such as hexane and chloroform (B151607), to separate compounds based on their polarity.[4]
Q3: What type of chromatography is best suited for the purification of this compound?
A3: Silica gel column chromatography is the most widely reported method for the purification of this compound.[1] A gradient elution with a mobile phase consisting of n-hexane and ethyl acetate is typically employed to separate the diterpenoid fractions.[1]
Q4: How can I confirm the identity and purity of the isolated compound?
A4: The structure and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Q5: Are there any known biological activities of this compound that I should be aware of?
A5: Yes, this compound has been reported to exhibit several biological activities, including antimicrobial and cytotoxic properties. Notably, it has been shown to inhibit the IκBα kinase, a key enzyme in the NF-κB signaling pathway, suggesting its potential as an anti-inflammatory agent.
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol outlines a general procedure for the extraction and initial fractionation of clerodane diterpenoids from Polyalthia longifolia leaves.
1. Plant Material Preparation:
-
Air-dry the fresh leaves of Polyalthia longifolia in the shade until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered leaves (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in distilled water (e.g., 1 L).
-
Perform sequential partitioning with an equal volume of n-hexane, followed by chloroform.
-
Separate the layers using a separatory funnel and collect the n-hexane and chloroform fractions.
-
Concentrate each fraction to dryness using a rotary evaporator. The clerodane diterpenoids are typically enriched in the chloroform fraction.[4]
Protocol 2: Chromatographic Purification
This protocol describes the purification of this compound from the enriched fraction using silica gel column chromatography.
1. Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in n-hexane and pack it into a glass column of appropriate dimensions.
-
Equilibrate the column by washing it with n-hexane.
2. Sample Loading:
-
Dissolve the dried chloroform fraction in a minimal amount of chloroform or the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the prepared column.
3. Elution:
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 20-30 mL).
4. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
5. Final Purification:
-
Subject the pooled fractions to further chromatographic purification, if necessary, using a smaller column or a different solvent system to achieve high purity.
-
Concentrate the pure fractions to obtain crystalline or amorphous this compound.
Data Presentation
Illustrative Yields of Clerodane Diterpenoids from Polyalthia longifolia
Disclaimer: The following table presents illustrative yield data based on published reports for similar clerodane diterpenoids isolated from Polyalthia longifolia. Specific yields for this compound can vary depending on the exact experimental conditions.
| Plant Part | Extraction Solvent | Purification Method | Illustrative Yield of Similar Clerodane Diterpenoids (% of crude extract) | Reference |
| Leaves | Ethanol | Silica Gel Column Chromatography | 0.1 - 0.5% | [3] |
| Twigs and Leaves | Methanol | Silica Gel Column Chromatography, MPLC, HPLC | 0.2 - 0.8% | [4] |
| Seeds | Hexane | Silica Gel Column Chromatography | 0.3 - 1.0% | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Signaling Pathway
This diagram illustrates the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway by this compound. The compound has been shown to inhibit IκBα kinase (IKK), a critical component of this pathway.
References
Technical Support Center: Overcoming Solubility Challenges of 16-Oxocleroda-3,13E-dien-15-oic acid in Aqueous Media
Welcome to the technical support center for 16-Oxocleroda-3,13E-dien-15-oic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this promising clerodane diterpenoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
I. Compound Overview
This compound is a natural product isolated from sources such as the stem bark of Polyalthia longifolia.[1] It is a diterpenoid compound with a molecular formula of C₂₀H₃₀O₃ and a molecular weight of approximately 318.45 g/mol .[1][2] This compound has demonstrated several biological activities, including antiplasmodial and antimicrobial effects.[1] Like many other clerodane diterpenoids, it is characterized by poor water solubility, which presents a significant hurdle for its development in aqueous formulations for research and therapeutic applications.[3]
II. Frequently Asked Questions (FAQs)
Q1: Why is my stock solution of this compound precipitating in my aqueous buffer?
A1: This is a common issue due to the compound's hydrophobic nature. This compound is readily soluble in organic solvents like DMSO, chloroform, and ethyl acetate, but has very low solubility in aqueous media.[1] When an organic stock solution is diluted into an aqueous buffer, the compound can precipitate out as the solvent environment becomes predominantly aqueous. To mitigate this, consider the troubleshooting steps outlined in the guides below, such as adjusting the pH of your buffer, using co-solvents, or employing solubility-enhancing excipients like cyclodextrins.
Q2: What is the expected aqueous solubility of this compound?
Q3: Can I heat or sonicate the compound to improve its dissolution in my aqueous medium?
A3: While gentle warming (e.g., to 37°C) and sonication can assist in dissolving the compound in organic solvents for stock preparation, these methods are generally not sufficient to overcome the intrinsic low solubility in aqueous buffers and may not result in a stable solution.[1] More robust formulation strategies are typically required for sustained solubility in aqueous media.
Q4: Are there any known biological pathways affected by this compound or similar structures?
A4: While the direct signaling pathways of this compound are not fully elucidated, studies on structurally related clerodane diterpenes suggest potential interactions with key cellular signaling cascades. For instance, a similar compound, 16-hydroxycleroda-3,13-dien-15,16-olide, has been shown to induce apoptosis in cancer cells by inactivating the Epidermal Growth Factor Receptor (EGFR) and its downstream pathways, including the Ras-Raf-MAPK and PI3K-Akt signaling pathways.
III. Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for common techniques to enhance the aqueous solubility of this compound.
Guide 1: pH-Dependent Solubility Enhancement
The carboxylic acid moiety in this compound allows for a significant increase in aqueous solubility at pH values above its pKa. At higher pH, the carboxylic acid is deprotonated to a more soluble carboxylate salt.
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 5.0 to 9.0.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Clarification: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Illustrative Quantitative Data (Hypothetical)
| pH | Expected Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | ~5 |
| 7.0 | ~25 |
| 7.4 | ~50 |
| 8.0 | > 100 |
| 9.0 | > 250 |
Note: The above data is illustrative and based on the typical behavior of poorly soluble carboxylic acids. Actual values must be determined experimentally.
Troubleshooting Workflow: pH Adjustment
Caption: Troubleshooting workflow for pH adjustment.
Guide 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with enhanced aqueous solubility.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin (B1172386) Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) ranging from 0 to 50 mM.
-
Add Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 48 hours).
-
Filter and Quantify: Filter the suspensions through a 0.22 µm filter to remove undissolved compound. Analyze the filtrate for the concentration of the dissolved compound by HPLC.
-
Analyze Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) suggests the formation of a 1:1 complex.
Illustrative Quantitative Data (Hypothetical)
| HP-β-CD Concentration (mM) | Expected Solubility Increase (Fold) |
| 0 | 1 (Baseline) |
| 5 | ~10 |
| 10 | ~25 |
| 20 | ~60 |
| 40 | ~150 |
Note: The above data is for illustrative purposes. The actual solubility enhancement will depend on the specific cyclodextrin used and the experimental conditions.
Workflow for Cyclodextrin Complexation
Caption: Experimental workflow for cyclodextrin complexation.
Guide 3: Formulation as a Solid Dispersion
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a molecular level. This can significantly enhance the dissolution rate and apparent solubility.
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Select Carrier: Choose a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, PEG 6000).
-
Dissolve Components: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol (B145695) or methanol) at different drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying and Pulverization: Dry the resulting solid mass under vacuum to remove any residual solvent. Pulverize the solid dispersion and sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
Illustrative Quantitative Data (Hypothetical)
| Formulation | Drug:Carrier Ratio (w/w) | % Drug Release in 30 min |
| Pure Drug | - | < 5% |
| Physical Mixture | 1:5 (PVP K30) | ~15% |
| Solid Dispersion | 1:1 (PVP K30) | ~40% |
| Solid Dispersion | 1:3 (PVP K30) | ~75% |
| Solid Dispersion | 1:5 (PVP K30) | > 90% |
Note: This table provides hypothetical data to illustrate the potential improvement in dissolution rate with solid dispersions.
IV. Signaling Pathway Diagrams
Based on the activity of structurally similar compounds, this compound may interfere with the EGFR signaling pathway. The following diagrams illustrate the key cascades within this pathway.
Caption: Overview of the EGFR signaling cascade.
Caption: The Ras-Raf-MEK-ERK (MAPK) pathway.
Caption: The PI3K-Akt signaling pathway.
References
Stability of "16-Oxocleroda-3,13E-dien-15-oic acid" under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 16-Oxocleroda-3,13E-dien-15-oic acid under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: Based on stability studies of structurally related diterpene lactones, the primary factors influencing the stability of this compound are likely to be temperature, the physical form of the compound (crystalline vs. amorphous), and exposure to light and humidity. Spontaneous degradation of diterpenes can be a significant issue in the storage and distribution of raw materials and products.[1][2]
Q2: My analytical results show a decrease in the concentration of this compound over time. What could be the cause?
A2: A decrease in concentration suggests degradation of the compound. Diterpene lactones can undergo transformations such as dehydration, particularly if they possess labile allylic hydroxyl groups.[1][2] For instance, studies on similar compounds have shown a significant progressive deterioration over a one-year storage period. It is also crucial to consider the physical state of your sample; amorphous forms of related compounds have been shown to degrade more rapidly than their crystalline counterparts.[3][4]
Q3: I am observing the appearance of new peaks in my chromatograms during stability studies. What are these, and how can I identify them?
A3: The new peaks likely represent degradation products. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to intentionally generate these degradation products.[5][6][7] Techniques such as HPLC coupled with mass spectrometry (LC-MS/MS) are powerful tools for the identification and characterization of these new chemical entities.[8]
Q4: How can I design a robust stability study for this compound?
A4: A comprehensive stability study should be designed following International Conference on Harmonisation (ICH) guidelines (Q1A R2).[5][9] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated storage conditions. The goal is to understand the degradation pathways and to develop a stability-indicating analytical method.[6][7][8] The study should evaluate the impact of temperature, humidity, light, and pH.
Q5: What are the recommended storage conditions for this compound to ensure its long-term stability?
A5: While specific data for this compound is limited, based on related diterpenoid lactones, it is recommended to store this compound in a crystalline form if possible, protected from light, at a low temperature, and in a low-humidity environment. For example, crystalline andrographolide (B1667393) was found to be highly stable at 70°C and 75% relative humidity for over 3 months, whereas its amorphous form degraded promptly under the same conditions.[3]
Summary of Stability Data for Structurally Similar Diterpenoid Lactones
The following table summarizes stability data for andrographolide, a structurally related diterpene lactone, which can provide insights into the potential stability profile of this compound.
| Parameter | Condition | Observation | Reference |
| Physical Form | Crystalline vs. Amorphous | Crystalline form is significantly more stable than the amorphous form. | [3][4] |
| Temperature | 70°C, 75% Relative Humidity (3 months) | Crystalline andrographolide was highly stable, while the amorphous form degraded. | [3] |
| Long-term Storage | 1-year storage (powdered plant material) | 69.26% progressive deterioration of andrographolide was observed. | [1] |
| Degradation Kinetics | Heat-accelerated conditions (amorphous) | Second-order kinetics of decomposition were observed. | [1] |
| Transformation | 6-month storage of extract | Some diterpene lactones degraded via dehydration. | [1][2] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Buffers of various pH values
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
2. Analytical Method:
-
A validated stability-indicating HPLC or UPLC method with a suitable detector (e.g., PDA or MS) is required to separate the parent compound from its degradation products.
3. Stress Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the compound in 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 70°C).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
4. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples using the stability-indicating analytical method.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
5. Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the retention times and peak areas of the degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Fates of Diterpene Lactones in Storage Andrographis paniculata Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing HPLC Purification of 16-Oxocleroda-3,13E-dien-15-oic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the purification of "16-Oxocleroda-3,13E-dien-15-oic acid".
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound and similar diterpenoid compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the acidic analyte. - Secondary interactions with the stationary phase. - Column overload. | - Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[1][2][3] - Ensure the sample solvent is compatible with the mobile phase.[4] - Reduce the injection volume or the concentration of the sample.[4] |
| Poor Resolution/Co-elution of Peaks | - Suboptimal mobile phase composition. - Inappropriate stationary phase. - Insufficient column length. | - Optimize the gradient elution profile; a shallower gradient may improve separation.[5] - Try a different organic modifier (e.g., switch from methanol (B129727) to acetonitrile (B52724) or vice versa). - Consider a different column chemistry, such as a C30 stationary phase, which can offer different selectivity for terpenoids.[6] - Use a longer column or a column with a smaller particle size to increase efficiency. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Poor column equilibration. | - Prepare fresh mobile phase daily and ensure accurate mixing.[7] - Use a column oven to maintain a constant and consistent temperature.[7] - Equilibrate the column with the initial mobile phase for a sufficient amount of time before each injection.[7] |
| Low Recovery/No Peak | - Compound insolubility in the mobile phase. - Adsorption to the column or system components. - Degradation of the analyte. | - this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Ensure the initial mobile phase is compatible with the sample solvent. - Passivate the HPLC system with a strong solvent. - Check the pH stability of the compound and adjust the mobile phase accordingly. |
| High Backpressure | - Blockage in the column or system. - High mobile phase viscosity. - Inappropriate flow rate. | - Filter all samples and mobile phases before use. - Reverse-flush the column with an appropriate solvent (check manufacturer's instructions). - Reduce the flow rate or adjust the mobile phase composition to lower viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point would be to use a reversed-phase C18 column. For the mobile phase, a gradient of water and acetonitrile or methanol, with the addition of 0.1% formic acid to the aqueous phase, is recommended.[1][2] The formic acid will help to protonate the carboxylic acid group, leading to better peak shape and retention.
Q2: What detection wavelength should I use?
Q3: How can I improve the resolution between my target compound and closely eluting impurities?
A3: To improve resolution, you can try several strategies:
-
Optimize the Mobile Phase: Adjust the gradient slope, or try a different organic solvent (acetonitrile vs. methanol).
-
Change the Stationary Phase: A C30 column can provide alternative selectivity for terpenoids compared to a C18 column.[6]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.
-
Increase Column Length: A longer column provides more theoretical plates and can enhance separation.
Q4: My peak is tailing. What is the most likely cause and how do I fix it?
A4: Peak tailing for an acidic compound like this compound is often due to its interaction with residual silanol (B1196071) groups on the silica-based stationary phase or its ionization state in the mobile phase. The most effective solution is to add a small amount of an acidic modifier, such as 0.1% formic acid, to your mobile phase.[1][3] This will suppress the ionization of the carboxylic acid and minimize secondary interactions.
Q5: Is it better to use isocratic or gradient elution for purifying this compound from a crude extract?
A5: For purifying a compound from a complex mixture like a crude plant extract, gradient elution is generally preferred.[5] A gradient allows for the elution of a wide range of compounds with varying polarities in a reasonable amount of time. An isocratic method might be suitable for the final purification of an already partially purified fraction.
Experimental Protocols
General Analytical HPLC Method Development
This protocol provides a starting point for the analytical separation of this compound. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in methanol or acetonitrile. |
Preparative HPLC for Purification
This protocol is a suggested starting point for scaling up the purification of the target compound.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized based on analytical run, typically a shallower gradient around the elution time of the target compound. |
| Flow Rate | 10-20 mL/min (adjust based on column specifications and pressure limits) |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
| Detection | UV at 220 nm (or optimal wavelength) |
| Injection Volume | Dependent on sample concentration and column loading capacity. |
| Fraction Collection | Collect fractions based on the elution of the target peak. |
Visualizations
Caption: A general workflow for developing and optimizing an HPLC method.
Caption: A decision tree for troubleshooting common HPLC purification problems.
References
Troubleshooting low bioactivity in "16-Oxocleroda-3,13E-dien-15-oic acid" assays
Welcome to the technical support hub for researchers utilizing "16-Oxocleroda-3,13E-dien-15-oic acid" in biological assays. This resource provides troubleshooting guidance and detailed protocols to address common challenges encountered during the experimental investigation of this clerodane diterpenoid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to observations of low or inconsistent bioactivity in your assays.
Q1: My "this compound" sample is showing lower than expected activity in my bioassay. What are the potential causes?
Several factors can contribute to diminished bioactivity. These can be broadly categorized as issues related to the compound itself, the assay setup, or the experimental design.
-
Compound Integrity and Purity: Ensure the purity of your isolated compound. Impurities from the extraction and purification process can interfere with the assay, potentially leading to lower activity or misleading results. It is crucial to confirm the identity and purity using analytical techniques such as NMR and Mass Spectrometry.
-
Solubility Issues: "this compound" is soluble in organic solvents like DMSO, chloroform, and ethyl acetate (B1210297) but has poor aqueous solubility.[1] If the compound precipitates in your aqueous assay medium, its effective concentration will be significantly reduced.
-
Compound Degradation: Improper storage can lead to the degradation of the compound. It is recommended to store stock solutions at -20°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
-
Suboptimal Assay Conditions: The pH, temperature, and incubation time of your assay can significantly impact the observed activity. Ensure these parameters are optimized for the specific assay you are performing.
-
Assay Interference: Natural products can sometimes interfere with assay readouts. For instance, colored compounds can affect absorbance-based assays, and some molecules can act as Pan-Assay Interference Compounds (PAINS) through non-specific mechanisms.
Q2: How can I improve the solubility of "this compound" in my aqueous assay medium?
To enhance solubility, you can prepare a concentrated stock solution in a suitable organic solvent like DMSO.[1] When preparing your working solutions, ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid solvent-induced toxicity to cells. It is also advisable to warm the stock solution at 37°C and use an ultrasonic bath to aid dissolution.[1] Always include a vehicle control (medium with the same concentration of the organic solvent) in your experiments.
Q3: I am observing inconsistent results between experiments. What are the common sources of variability?
Inconsistent results often stem from minor variations in experimental procedures. To minimize variability:
-
Standardize Protocols: Adhere strictly to your established protocol for every experiment.
-
Consistent Reagent Preparation: Prepare fresh reagents and solutions for each experiment whenever possible.
-
Accurate Pipetting: Use calibrated pipettes and ensure consistent pipetting techniques.
-
Cell-Based Assay Considerations: If using cell-based assays, ensure cells are in the same growth phase and at a consistent density for each experiment.
-
Use of Controls: Always include appropriate positive and negative controls to validate assay performance.
Q4: What are the known biological activities of "this compound" that I can use as a positive control or for comparison?
"this compound," isolated from Polyalthia longifolia, has demonstrated several biological activities, including:
-
Anti-inflammatory Activity: It has been shown to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
-
Antibiofilm Activity: The compound can reduce biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[2] It can also eradicate preformed biofilms.[2]
-
Antifungal Activity: It exhibits activity against various fungal pathogens.[3]
-
Antiplasmodial Activity: The compound has shown activity against Plasmodium falciparum.[1]
Quantitative Data Summary
The following table summarizes some of the reported quantitative bioactivity data for "this compound."
| Bioassay | Target Organism/Cell Line | Parameter | Result | Reference |
| Antibiofilm | MRSA & S. mutans | Biofilm Reduction | Up to 90% at 10-20 µg/mL | [2] |
| Antibiofilm | MRSA & S. mutans | Eradication of Preformed Biofilm | Significant at 10 and 16 µg/mL | [2] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | NO Inhibition | 86.3% at 10 µg/mL | |
| Antifungal | Various fungal pathogens | MIC | Varies depending on the fungal strain | [3] |
Experimental Workflow & Troubleshooting Diagrams
The following diagrams illustrate a general experimental workflow and a troubleshooting decision tree for bioassays with "this compound."
Caption: General experimental workflow for bioassays.
Caption: Troubleshooting decision tree for low bioactivity.
Signaling Pathway
While the precise molecular targets of "this compound" are not fully elucidated, its anti-inflammatory activity, specifically the inhibition of nitric oxide production, suggests it may interfere with the lipopolysaccharide (LPS)-induced inflammatory signaling pathway in macrophages. A simplified representation of this pathway is shown below.
Caption: LPS-induced NO production pathway.
Detailed Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is for determining the anti-inflammatory potential of "this compound" by measuring its effect on NO production in LPS-stimulated RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of "this compound" (and a positive control) for 2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for another 24 hours.
-
Griess Assay:
-
Transfer an equal volume of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of N-(1-naphthyl)ethylenediamine and sulfanilic acid) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Protocol 2: Antibiofilm Assay (Crystal Violet Method)
This protocol is for quantifying the effect of "this compound" on biofilm formation by bacteria like S. aureus or S. mutans.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension from an overnight culture.
-
Biofilm Formation: In a 96-well plate, add the bacterial inoculum to a suitable growth medium containing various concentrations of "this compound." Include a no-compound control. Incubate at 37°C for 24 hours to allow biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Staining: Add 1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.
-
Data Acquisition: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm.
Protocol 3: Antifungal Susceptibility Assay (Broth Microdilution)
This protocol, based on CLSI guidelines, is for determining the Minimum Inhibitory Concentration (MIC) of "this compound" against fungal strains.
-
Compound Preparation: Prepare serial two-fold dilutions of "this compound" in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI standards.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and for the recommended duration for the specific fungal species being tested.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. journals.asm.org [journals.asm.org]
Technical Support Center: Spectroscopic Analysis of Clerodane Diterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of clerodane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: My NMR spectra of a purified clerodane diterpenoid sample show more signals than expected, suggesting impurities. What are the common sources of these impurities and how can I remove them?
A1: Additional signals in your NMR spectrum can indeed indicate the presence of impurities. Common sources include:
-
Residual Solvents: Solvents used during extraction and chromatography are a frequent source of contamination.
-
Structurally Related Diterpenoids: Co-elution of isomeric or closely related clerodane diterpenoids is common due to their similar polarities.
-
Other Natural Products: Plant extracts are complex mixtures, and other classes of compounds might persist through initial purification steps.
-
Degradation Products: Some clerodane diterpenoids may be unstable and degrade during extraction or purification.
Troubleshooting Steps:
-
Check for Residual Solvents: Compare the chemical shifts of the unexpected signals with common NMR solvent charts.
-
Optimize Chromatographic Separation: Further purification using high-performance liquid chromatography (HPLC) with a different solvent system or a different stationary phase can help separate co-eluting compounds.[1]
-
Recrystallization: If your compound is crystalline, recrystallization can be an effective final purification step.
-
Stability Check: To assess for degradation, re-run the NMR after a period of time or after subjecting the sample to conditions mimicking the purification process (e.g., heat, light).
Q2: I am having difficulty interpreting the mass spectrometry (MS) fragmentation pattern of my clerodane diterpenoid. Are there any general fragmentation rules for this class of compounds?
A2: Yes, the fragmentation of clerodane diterpenoids in mass spectrometry, particularly with techniques like electrospray ionization (ESI-MS/MS), often follows predictable pathways that can aid in structural elucidation.
General Fragmentation Patterns:
-
Neutral Losses of Substituents: A primary fragmentation pathway involves the sequential neutral loss of ester groups attached to the clerodane nucleus. For example, in casearin-like compounds, the fragmentation often starts with the cleavage of the ester moiety at R2, followed by the elimination of the ester group at R3.[2]
-
Lactone Moiety Fragmentation: Neo-clerodane diterpenes containing a lactone moiety can show characteristic losses. For instance, losses of 94 Da and 124 Da have been observed for teuflin and its derivatives.[3]
-
Loss of Sugar Residues: For glycosylated clerodane diterpenoids, the initial and most significant fragmentation is often the loss of the sugar residue.[3]
-
Formation of Cationized Ions: Clerodane diterpenes frequently form sodium ([M+Na]+) and potassium ([M+K]+) adducts in ESI-MS.[2][4]
Troubleshooting Interpretation:
-
Tandem MS (MS/MS): Utilize MS/MS experiments to isolate precursor ions and observe their specific fragmentation patterns. This is crucial for differentiating isomers.
-
High-Resolution MS (HRMS): HRMS provides accurate mass measurements, which helps in determining the elemental composition of both the parent ion and its fragments.
-
Comparison with Literature Data: Compare your fragmentation data with published mass spectra of known clerodane diterpenoids.
Q3: The signals in the ¹H NMR spectrum of my clerodane diterpenoid are broad and poorly resolved. What could be the cause and how can I improve the resolution?
A3: Poor resolution in ¹H NMR spectra of clerodane diterpenoids can arise from several factors:
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related line broadening. Conversely, a very dilute sample will have a poor signal-to-noise ratio.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Conformational Exchange: Clerodane diterpenoids can exist in multiple conformations in solution that are in intermediate exchange on the NMR timescale, leading to broad signals.
-
Sample Aggregation: Molecules may be aggregating in the NMR solvent.
-
Instrumental Factors: Poor shimming of the magnetic field will result in broad peaks.
Troubleshooting Steps:
-
Optimize Concentration: Experiment with different sample concentrations to find the optimal balance between signal strength and resolution.
-
Use a Metal Chelator: Adding a small amount of a chelating agent like EDTA can help to sequester paramagnetic metal ions.
-
Vary the Temperature: Acquiring spectra at different temperatures can help to resolve issues related to conformational exchange. Lowering the temperature may slow down the exchange to the slow-exchange regime, resulting in sharp signals for each conformer. Conversely, increasing the temperature may move the exchange to the fast-exchange regime, resulting in sharp, averaged signals.
-
Change the Solvent: The choice of solvent can influence both aggregation and conformational equilibria. Try acquiring spectra in different deuterated solvents.
-
Ensure Proper Shimming: Carefully shim the magnetic field before acquiring your spectrum to optimize magnetic field homogeneity.
Troubleshooting Guides
Guide 1: Poor Separation in HPLC
| Issue | Potential Cause | Troubleshooting Action |
| Co-elution of Isomers | Insufficient selectivity of the stationary phase or mobile phase. | 1. Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl).2. Modify the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of water to organic solvent (e.g., methanol (B129727), acetonitrile) can improve separation.[1]3. Optimize the gradient elution program. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase, or column overload. | 1. Add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid or formic acid) to suppress silanol (B1196071) interactions.2. Reduce the sample concentration or injection volume.3. Ensure the sample is fully dissolved in the mobile phase. |
| No Compound Eluting | The compound is either too strongly retained on the column or has decomposed. | 1. Increase the strength of the mobile phase (increase the percentage of the stronger solvent).2. Check the stability of your compound on silica (B1680970) gel or the column material.[5]3. Ensure you are using the correct solvent system.[5] |
Guide 2: Ambiguous Stereochemistry from NMR Data
| Issue | Potential Cause | Troubleshooting Action |
| Difficulty in Determining Relative Stereochemistry | Overlapping signals in the ¹H NMR spectrum, making NOESY/ROESY interpretation challenging. | 1. Run 2D NMR experiments at a higher magnetic field strength to improve signal dispersion.2. Utilize selective 1D NOESY/ROESY experiments to irradiate specific protons and observe enhancements more clearly.3. Compare ¹³C NMR chemical shifts with established data for different clerodane stereoisomers. The chemical shift difference between certain carbons can be indicative of the A/B ring fusion stereochemistry.[6] |
| Uncertainty in Absolute Configuration | NMR alone cannot determine the absolute configuration. | 1. Perform Electronic Circular Dichroism (ECD) spectroscopy and compare the experimental spectrum with theoretically calculated ECD spectra for the possible enantiomers.[7][8]2. If a suitable crystal can be obtained, single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration.[9] |
Experimental Protocols
Protocol 1: General HPLC Method for Clerodane Diterpenoid Separation
This protocol is a general guideline and may require optimization for specific compounds.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B).
-
Start with a higher percentage of water and gradually increase the percentage of the organic solvent.
-
Example Gradient: 0-30 min, 50-100% B; 30-35 min, 100% B; 35-40 min, 100-50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection, typically in the range of 200-400 nm. The specific wavelength will depend on the chromophores present in the molecule.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the extract or partially purified fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
Reference: This protocol is based on general procedures described for the HPLC separation of neo-clerodane diterpenes.[1]
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified clerodane diterpenoid.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess purity and for initial structural information.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments for complete structure elucidation:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting spin systems and determining the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
-
Visualizations
References
- 1. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation study of clerodane diterpenes from Casearia species by tandem mass spectrometry (quadrupole time-of-flight and ion trap) – CIBFar [cibfar.ifsc.usp.br]
- 3. A tandem mass spectrometric investigation of the low-energy collision-activated fragmentation of neo-clerodane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New halimane and clerodane diterpenoids from Croton cnidophyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Structural Elucidation of Complex Diterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the structural elucidation of complex diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in determining the structure of complex diterpenoids?
A1: The primary challenges stem from their inherent structural complexity and diversity. Diterpenoids, derived from four isoprene (B109036) units, can have a wide array of carbocyclic skeletons with numerous stereocenters.[1] Key difficulties include:
-
High Degree of Stereochemical Complexity: The presence of multiple chiral centers makes it challenging to determine both the relative and absolute stereochemistry.
-
Signal Overlap in NMR Spectra: The large number of protons and carbons in similar chemical environments often leads to severe signal overlap in 1D NMR spectra, complicating analysis.
-
Low Abundance in Natural Sources: Many complex diterpenoids are present in low concentrations in their natural sources, making isolation of sufficient quantities for comprehensive spectroscopic analysis difficult.
-
Difficulties in Crystallization: Their often complex and sometimes flexible structures can hinder the growth of high-quality single crystals required for X-ray crystallography.[2]
-
Complex Fragmentation in Mass Spectrometry: The intricate polycyclic systems can lead to complex fragmentation patterns in mass spectrometry, making interpretation challenging without reference compounds or detailed fragmentation studies.[3]
Q2: How can I resolve severe signal overlap in the ¹H NMR spectrum of my diterpenoid sample?
A2: Signal overlap is a common issue that can be addressed using several strategies:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[4][5]
-
Change of Solvent: Recording the spectrum in a different deuterated solvent (e.g., benzene-d₆, methanol-d₄) can induce differential chemical shifts, potentially resolving overlapping multiplets.
-
Varying Temperature: Acquiring spectra at different temperatures can sometimes resolve overlapping signals by altering the conformational equilibrium of the molecule.
-
Higher Field NMR Spectrometers: Using an instrument with a higher magnetic field strength will increase the dispersion of signals, often leading to better resolution.
Q3: My diterpenoid is difficult to crystallize. What techniques can I try to obtain suitable crystals for X-ray analysis?
A3: Obtaining single crystals of complex natural products can be a significant bottleneck. Here are several techniques to explore:
-
Solvent Selection and Variation: Systematically screen a wide range of solvents with varying polarities and boiling points. Solvent mixtures, such as dichloromethane/hexane or THF/hexane, can also be effective.[6]
-
Crystallization Methods: Experiment with different crystallization techniques, including slow evaporation, vapor diffusion, liquid-liquid diffusion, and cooling of a saturated solution.[6][7]
-
Co-crystallization: The use of a co-former, a second molecule that forms a crystalline lattice with the target compound, can sometimes promote crystallization.[8][9] For diterpenoids, which often possess hydrogen bond donors and acceptors, co-formers like pyridine (B92270) derivatives can be effective.[10][11]
-
Micro-scale Crystallization: Utilize micro-scale techniques which allow for rapid screening of a large number of crystallization conditions with minimal sample consumption.
Troubleshooting Guides
NMR Spectroscopy
Problem: Broad or distorted peaks in the NMR spectrum.
| Possible Cause | Troubleshooting Steps |
| Paramagnetic Impurities | Paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.[12] • Solution: Treat the sample with a chelating agent like EDTA to sequester the metal ions. Alternatively, re-purify the sample using column chromatography.[13] Passing the sample through a small plug of silica (B1680970) gel or celite before preparing the NMR sample can also be effective. |
| Sample Aggregation | At higher concentrations, complex molecules can aggregate, leading to broader signals. • Solution: Dilute the sample. If solubility is an issue, try a different solvent or acquire the spectrum at an elevated temperature to disrupt aggregation. |
| Poor Shimming | An inhomogeneous magnetic field will lead to poor line shape and resolution. • Solution: Carefully shim the spectrometer for each sample. For challenging samples, automated shimming routines may not be sufficient, and manual shimming may be necessary. |
Mass Spectrometry
Problem: Difficulty in interpreting the fragmentation pattern of a novel diterpenoid.
| Possible Cause | Troubleshooting Steps |
| Complex Rearrangements | Diterpenoid skeletons can undergo complex rearrangements upon ionization, leading to unexpected fragment ions.[3] • Solution: Analyze the fragmentation patterns of known diterpenoids with similar skeletons to identify characteristic neutral losses and fragment ions. For example, abietane-type diterpenoids often show characteristic losses of water, carbon monoxide, and a propyl group.[14] |
| Lack of Molecular Ion | In Electron Ionization (EI) MS, the molecular ion of complex diterpenoids may be weak or absent. • Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the abundance of the molecular ion or pseudomolecular ion ([M+H]⁺, [M+Na]⁺). |
| Low Signal Intensity | The low concentration of the analyte can result in a poor quality mass spectrum.[15] • Solution: Ensure the sample is sufficiently concentrated. Optimize the ionization source parameters (e.g., spray voltage, gas flow rates) to maximize the signal for your compound.[15] |
X-ray Crystallography
Problem: The obtained crystals are of poor quality (e.g., too small, twinned, poor diffraction).
| Possible Cause | Troubleshooting Steps |
| Rapid Crystal Growth | Fast crystallization often leads to smaller, less ordered crystals. • Solution: Slow down the crystallization process. For evaporation methods, use a less volatile solvent or reduce the surface area of the opening. For cooling methods, decrease the temperature more slowly. |
| Impure Sample | The presence of impurities can inhibit crystal growth or lead to disordered crystals. • Solution: Further purify the sample using techniques like HPLC or preparative TLC before attempting crystallization. |
| Inherent Difficulty of the Molecule to Pack | Some molecules, particularly those with significant conformational flexibility, are inherently difficult to crystallize. • Solution: Try co-crystallization with a suitable co-former to facilitate a more ordered packing arrangement.[8][9] Experiment with a wider range of crystallization conditions, including different pH values if the molecule has ionizable groups. |
Data Presentation
Table 1: Typical ³JHH Coupling Constants in Clerodane Diterpenoids
| Proton Pair | Dihedral Angle (approx.) | Typical ³JHH (Hz) |
| H-1α / H-2β | ~160° | 8 - 12 |
| H-1β / H-2α | ~45° | 3 - 5 |
| H-6 / H-7 | Varies with conformation | 2 - 10 |
| H-11 / H-12 | Varies with side chain | 3 - 8 |
Note: These are approximate values and can vary depending on the specific substitution pattern and conformation of the molecule.
Table 2: Comparison of Crystallization Methods for Diterpenoids
| Method | Success Rate (Qualitative) | Advantages | Disadvantages |
| Slow Evaporation | Moderate | Simple to set up. | Can be slow; may lead to solvent inclusion. |
| Vapor Diffusion | High | Good for small quantities; allows for fine control. | More complex setup. |
| Liquid-Liquid Diffusion | Moderate to High | Can produce high-quality crystals. | Requires immiscible solvents. |
| Cooling | Moderate | Relatively fast. | May lead to rapid precipitation and small crystals. |
Experimental Protocols
Protocol 1: HMBC (Heteronuclear Multiple Bond Correlation) NMR Spectroscopy
Objective: To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton of a complex diterpenoid.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified diterpenoid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock and shim the instrument to achieve optimal magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Use a standard gradient-selected HMBC pulse sequence.
-
Set the spectral widths for both ¹H and ¹³C dimensions to encompass all signals.
-
The long-range coupling delay (typically denoted as d6 or similar) is a critical parameter. A value optimized for a J-coupling of 8 Hz is a good starting point for diterpenoids.[16]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.
-
Phase the spectrum and calibrate the chemical shift axes.
-
Analyze the cross-peaks to identify correlations between protons and carbons separated by two or three bonds.
-
Protocol 2: LC-MS/MS Analysis of Diterpenoids
Objective: To obtain molecular weight information and fragmentation data for diterpenoid identification and characterization.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified diterpenoid or a crude extract in a suitable solvent (e.g., methanol (B129727), acetonitrile).
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water (often with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol is typical.[17]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for analytical scale separations.
-
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often effective for diterpenoids.
-
MS Scan Mode: Perform a full scan to determine the molecular weight of the eluting compounds.
-
MS/MS Scan Mode: Select the molecular ion (or a prominent adduct) as the precursor ion and acquire product ion spectra to obtain fragmentation information. Vary the collision energy to optimize fragmentation.
-
-
Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
Propose elemental compositions based on the accurate mass measurements from a high-resolution mass spectrometer.
-
Interpret the fragmentation patterns to gain structural insights.
-
Visualizations
Workflow for Diterpenoid Structure Elucidation
Caption: A generalized workflow for the isolation and structural elucidation of complex diterpenoids.
Biosynthetic Pathway of Taxol
Caption: A simplified biosynthetic pathway of the complex diterpenoid Taxol.[1][13][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The absolute stereochemistry of a diterpene from Ballota aucheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iscientific.org [iscientific.org]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. researchgate.net [researchgate.net]
- 10. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]
- 11. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and analysis of bioactive diterpenoids in Salvia species (Salvia chionantha and Salvia kronenburgiii) by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. gmi-inc.com [gmi-inc.com]
- 16. researchgate.net [researchgate.net]
- 17. gentechscientific.com [gentechscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Efficacy of 16-Oxocleroda-3,13E-dien-15-oic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antibacterial efficacy of the natural compound 16-Oxocleroda-3,13E-dien-15-oic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antibacterial activity?
A1: this compound is a clerodane diterpene, a type of natural product isolated from sources like Polyalthia longifolia. It has demonstrated antibacterial and antifungal activities. For instance, it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans, and also possesses antibiofilm potential.[1]
Q2: What are the primary strategies to enhance the antibacterial efficacy of this compound?
A2: The primary strategies to enhance the antibacterial efficacy of this compound include:
-
Synergistic Combination with Antibiotics: Combining the compound with conventional antibiotics can lead to a synergistic effect, where the combined antibacterial activity is greater than the sum of their individual effects.
-
Nanoparticle Formulation: Encapsulating the compound in nanoparticles can improve its solubility, stability, and delivery to bacterial cells, thereby enhancing its efficacy.
-
Structural Modification: Chemical modification of the compound's structure can lead to derivatives with improved antibacterial properties.
Q3: Are there any known derivatives of this compound with enhanced activity?
A3: Yes, a study has shown that γ-amino γ-lactone derivatives of this compound exhibit significant potential in reducing biofilm formation and eradicating preformed biofilms of MRSA and S. mutans.[1] Another study demonstrated that biotransformation of the compound can lead to a hydroxylated derivative with enhanced antifungal activity.[2]
Troubleshooting Guides
Synergistic Studies (Checkerboard Assay)
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause: The compound is hydrophobic and may not be fully solubilized in the broth medium, leading to variable concentrations in the wells.
-
Troubleshooting Steps:
-
Solvent Selection: Use a minimal amount of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to dissolve the compound initially. Ensure the final concentration of the solvent in the assay does not affect bacterial growth.
-
Use of Surfactants: Consider adding a non-ionic surfactant (e.g., Tween 80) at a low, non-inhibitory concentration to the broth to improve the compound's solubility.
-
Vortexing/Sonication: Ensure the stock solution is thoroughly mixed by vortexing or brief sonication before adding it to the assay plate.
-
Issue 2: Fractional Inhibitory Concentration Index (FICI) does not indicate synergy, contrary to expectations.
-
Possible Cause: The concentration ranges of the compound and the antibiotic may not be optimal to detect a synergistic interaction. The mechanism of action of the two agents may not be complementary.
-
Troubleshooting Steps:
-
Expand Concentration Ranges: Test a broader range of concentrations for both the compound and the antibiotic, including sub-MIC levels.
-
Select Appropriate Antibiotic Partners: Choose antibiotics with different mechanisms of action. For example, combine the compound, which may disrupt the cell membrane, with an antibiotic that inhibits cell wall synthesis (e.g., a β-lactam) or protein synthesis (e.g., an aminoglycoside).
-
Time-Kill Assays: Perform time-kill assays to confirm the interaction. Synergy may be more evident in the rate of bacterial killing over time rather than just the endpoint MIC.
-
Nanoparticle Formulation
Issue 1: Low encapsulation efficiency of this compound in nanoparticles.
-
Possible Cause: The hydrophobic nature of the compound can make its encapsulation in hydrophilic polymer nanoparticles challenging. The formulation parameters may not be optimized.
-
Troubleshooting Steps:
-
Optimize Drug-to-Polymer Ratio: Vary the ratio of this compound to the polymer (e.g., chitosan) to find the optimal loading capacity.
-
Solvent System: Use a solvent system in which both the compound and the polymer have reasonable solubility during the nanoparticle formation process.
-
Incorporate Lipids: For hydrophobic compounds, consider using lipid-based nanoparticles (e.g., solid lipid nanoparticles or nanostructured lipid carriers) or incorporating lipids into the polymer matrix to improve encapsulation.
-
Issue 2: Poor stability of the nanoparticle formulation, leading to aggregation.
-
Possible Cause: The surface charge of the nanoparticles may not be sufficient to prevent aggregation. The storage conditions may not be optimal.
-
Troubleshooting Steps:
-
Zeta Potential Measurement: Measure the zeta potential of the nanoparticles. A value greater than +30 mV or less than -30 mV is generally indicative of good stability. Adjust the pH or add stabilizers if necessary.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticle suspension with a cryoprotectant (e.g., trehalose (B1683222) or sucrose).
-
Storage Conditions: Store the nanoparticle suspension at 4°C and avoid freezing, which can cause aggregation.
-
Structural Modification
Issue 1: Difficulty in achieving selective chemical modification of the this compound structure.
-
Possible Cause: The presence of multiple reactive functional groups can lead to non-selective reactions and a mixture of products.
-
Troubleshooting Steps:
-
Protecting Groups: Use appropriate protecting groups to temporarily block reactive sites and direct the reaction to the desired position.
-
Enzymatic/Microbial Transformation: Consider using biocatalysts, such as enzymes or whole microorganisms, for regioselective and stereoselective modifications under mild conditions.[2]
-
Stepwise Synthesis: Plan a multi-step synthesis that allows for the controlled modification of specific functional groups.
-
Quantitative Data
Table 1: Antibacterial and Antibiofilm Activity of this compound and its Derivative [1]
| Compound | Organism | MIC (µg/mL) | Biofilm Reduction (%) | Eradication of Preformed Biofilm (%) |
| This compound | MRSA | 10 | ~90 | Significant at 10 µg/mL |
| S. mutans | 16 | ~90 | Significant at 16 µg/mL | |
| γ-amino γ-lactone derivative | MRSA | 20 | ~90 | - |
| S. mutans | 20 | ~90 | - |
Note: Data is compiled from a study by Mishra et al. (2017). The specific γ-amino γ-lactone derivative is compound 3 in the cited paper.
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol outlines the checkerboard method to determine the synergistic effect of this compound with a conventional antibiotic.
Materials:
-
This compound
-
Selected antibiotic (e.g., ampicillin, gentamicin)
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile DMSO
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Prepare a stock solution of the antibiotic in a suitable solvent as per standard protocols.
-
-
Preparation of Working Solutions:
-
Prepare a series of two-fold dilutions of both the compound and the antibiotic in CAMHB. The concentration range should typically span from 4x MIC to 1/16x MIC.
-
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
Add 50 µL of the diluted antibiotic solutions horizontally across the plate (e.g., columns 1-10).
-
Add 50 µL of the diluted compound solutions vertically down the plate (e.g., rows A-G).
-
This creates a matrix of different concentration combinations.
-
Include control wells: compound only, antibiotic only, and growth control (no antimicrobial agents).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC (Compound) = MIC (Compound in combination) / MIC (Compound alone)
-
FIC (Antibiotic) = MIC (Antibiotic in combination) / MIC (Antibiotic alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC (Compound) + FIC (Antibiotic)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Protocol 2: Preparation of Chitosan (B1678972) Nanoparticles
This protocol describes the ionic gelation method for encapsulating this compound in chitosan nanoparticles.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Glacial acetic acid
-
Ethanol (B145695) (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 1% (v/v) acetic acid solution in deionized water.
-
Dissolve chitosan in the acetic acid solution to a final concentration of 1 mg/mL. Stir until fully dissolved.
-
-
Compound Solution Preparation:
-
Dissolve this compound in a minimal amount of ethanol to create a concentrated stock solution.
-
-
Encapsulation:
-
Add the compound solution dropwise to the chitosan solution while stirring.
-
-
Nanoparticle Formation:
-
Prepare a 1 mg/mL TPP solution in deionized water.
-
Add the TPP solution dropwise to the chitosan-compound mixture under constant stirring. The formation of nanoparticles is indicated by the appearance of opalescence.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice to remove unencapsulated compound and other reagents.
-
-
Characterization:
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency using appropriate techniques (e.g., Dynamic Light Scattering, ZetaPALS, and UV-Vis spectrophotometry).
-
Protocol 3: Synthesis of γ-amino γ-lactone Derivatives
This protocol provides a general outline for the synthesis of γ-amino γ-lactone derivatives of this compound, based on the derivatization mentioned in the literature.[1]
Materials:
-
This compound
-
Various primary or secondary amines
-
Coupling agents (e.g., DCC, EDC)
-
Anhydrous solvents (e.g., dichloromethane, THF)
-
Reagents for lactonization (may vary depending on the specific reaction pathway)
Procedure:
-
Amide Formation:
-
Dissolve this compound in an anhydrous solvent.
-
Add the desired amine and a coupling agent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
-
Lactonization:
-
The specific conditions for lactonization to form the γ-lactone ring will depend on the structure of the intermediate amide and may require specific reagents and reaction conditions. This step often involves intramolecular cyclization.
-
-
Purification:
-
Purify the resulting γ-amino γ-lactone derivative using column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
-
Visualizations
Caption: Workflow for enhancing antibacterial efficacy.
Caption: Proposed antibacterial mechanisms of clerodane diterpenes.
References
Modifying experimental protocols for consistent results with "16-Oxocleroda-3,13E-dien-15-oic acid"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing "16-Oxocleroda-3,13E-dien-15-oic acid" in experimental settings. The information is designed to ensure consistent and reproducible results through detailed troubleshooting, frequently asked questions, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a clerodane diterpenoid, a class of natural products isolated from various plant species. It has demonstrated a range of biological activities, including antiplasmodial, antifungal, antibacterial, and cytotoxic effects.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetone. For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the compound in an appropriate organic solvent, such as DMSO, to a desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: Is there a known mechanism of action or signaling pathway for this compound?
A4: While the specific signaling pathway for this compound has not been fully elucidated, a related clerodane diterpene, casearin J, has been shown to induce apoptosis in cancer cells through inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to endoplasmic reticulum stress, generation of reactive oxygen species (ROS), and interference with the Notch1 signaling pathway. This provides a potential framework for investigating the mechanism of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity observed | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and store them in small, single-use aliquots at -20°C. |
| Low Compound Solubility: Precipitation of the compound in the aqueous assay medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is compatible with your experimental system (typically ≤0.5%) and does not exceed a level that affects cell viability or microbial growth. A preliminary solubility test is advised. | |
| Incorrect Concentration: Errors in calculating the concentration of the stock or working solutions. | Double-check all calculations and ensure accurate pipetting. | |
| High background noise in assays | Compound Interference: The compound may possess inherent properties (e.g., fluorescence) that interfere with the assay readout. | Run appropriate controls, including a "compound-only" well (without cells or microorganisms) to measure any intrinsic signal from the compound. |
| Variability between replicate experiments | Inconsistent Cell/Microorganism Seeding: Uneven distribution of cells or microorganisms in the assay plates. | Ensure thorough mixing of the cell or microbial suspension before and during seeding. Pay attention to pipetting techniques to ensure consistency across all wells. |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect results. | To minimize edge effects, consider not using the outermost wells for experimental samples. Instead, fill them with sterile medium or buffer. | |
| Unexpected Cytotoxicity | Solvent Toxicity: The concentration of the organic solvent used to dissolve the compound may be toxic to the cells or microorganisms. | Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent in your assay system. |
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol, Acetone |
| Storage Temperature | -20°C |
Biological Activity Data
Table 1: Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay |
| A549 | Lung Carcinoma | 3.1 | MTT |
| MCF-7 | Breast Adenocarcinoma | 3.7[3] | MTT |
Table 2: Antimicrobial Activity (MIC Values)
| Microorganism | Type | MIC (µg/mL) |
| Bacillus cereus | Gram-positive bacteria | 64[2] |
| Bacillus subtilis | Gram-positive bacteria | 64[2] |
| Escherichia coli | Gram-negative bacteria | 32[2] |
| Shigella flexneri | Gram-negative bacteria | 16[2] |
| Shigella boydii | Gram-negative bacteria | 32[2] |
Table 3: Antiplasmodial Activity
| Plasmodium falciparum Strain | IC₅₀ (µg/mL) |
| K1 (multidrug-resistant) | 3-6[1] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
Protocol 2: Antibacterial Susceptibility Testing using Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Antiplasmodial Activity Assessment using SYBR Green I-based Assay
Objective: To determine the in vitro antiplasmodial activity of this compound against Plasmodium falciparum.
Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., K1 strain) in human erythrocytes.
-
Compound Preparation: Prepare serial dilutions of the test compound in a 96-well plate.
-
Assay Setup: Add the parasitized erythrocytes (at approximately 1% parasitemia and 2% hematocrit) to the wells. Include a positive control (a known antimalarial drug like chloroquine) and a negative control (parasitized cells without any compound).
-
Incubation: Incubate the plates for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the cells and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration and determine the IC₅₀ value.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound.
Postulated Signaling Pathway for a Related Clerodane Diterpene
Caption: A potential signaling pathway based on the action of a related clerodane diterpene.
References
Addressing batch-to-batch variability in the extraction of "16-Oxocleroda-3,13E-dien-15-oic acid"
Welcome to the technical support center for the extraction of 16-Oxocleroda-3,13E-dien-15-oic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction and purification of this clerodane diterpene from its natural sources, primarily Polyalthia longifolia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically extracted?
A1: this compound is a clerodane diterpenoid.[1] It is a natural product that has been isolated from the stem bark, leaves, and unripe fruits of Polyalthia longifolia (Sonn.) Thwaites, a member of the Annonaceae family.[2][3][4]
Q2: What are the primary causes of batch-to-batch variability in the extraction of this compound?
A2: Batch-to-batch variability is a common challenge in natural product extraction. The main contributing factors include:
-
Raw Material Heterogeneity: The concentration of this compound in the plant material can vary significantly due to genetic differences between plant populations, geographical location, climate, and harvest time.
-
Post-Harvest Handling: The methods used for drying and storing the plant material can impact the stability and composition of the target compound.
-
Extraction Process Parameters: Minor deviations in the extraction method, solvent composition, temperature, and extraction time can lead to significant differences in yield and purity.[5]
-
Post-Extraction Processing: Inconsistent procedures for purification and concentration can result in variable final product quality.
Q3: What solvents are suitable for the extraction of this compound?
A3: Based on its chemical structure, this compound is soluble in various organic solvents. Commonly used solvents for the initial extraction from plant material include ethanol (B145695), methanol, and aqueous-alcoholic mixtures.[2][6] For subsequent liquid-liquid partitioning and chromatography, less polar solvents like chloroform (B151607), dichloromethane, ethyl acetate, and hexane (B92381) are often employed.[4] The compound is also soluble in DMSO and acetone.[4]
Q4: How can I quantify the amount of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape). The detection wavelength can be optimized based on the UV absorbance maximum of the compound.
Q5: What are the recommended storage conditions for the purified compound and its extracts?
A5: To ensure stability, purified this compound and its extracts should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended, especially for solutions in organic solvents to prevent degradation. It is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Yield of Target Compound
| Potential Cause | Troubleshooting Step |
| Poor Quality Raw Material | Source plant material from a reputable supplier with consistent quality control. If possible, analyze a small sample of the raw material for the presence of the target compound before large-scale extraction. |
| Inappropriate Solvent Selection | The polarity of the extraction solvent is critical. For initial extraction, consider using a mid-polarity solvent like ethanol or methanol. Optimize the solvent system through small-scale trials with different solvent combinations. |
| Insufficient Extraction Time | Ensure the plant material has adequate contact time with the solvent. Compare different extraction times (e.g., 12, 24, 48 hours) to determine the optimal duration for maximizing yield without significant degradation. |
| Suboptimal Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to incomplete extraction. Increasing the volume of solvent can enhance the concentration gradient and improve extraction efficiency.[7] Experiment with ratios from 10:1 to 20:1 (solvent volume: plant material weight). |
| Degradation During Extraction | High temperatures can lead to the degradation of thermolabile compounds.[8] Perform extractions at room temperature or under controlled, moderately elevated temperatures (e.g., 40-50°C) and compare the yields. |
Issue 2: Poor Purity of the Final Product
| Potential Cause | Troubleshooting Step |
| Inefficient Liquid-Liquid Partitioning | Ensure complete separation of the aqueous and organic phases during partitioning. Perform multiple extractions of the aqueous phase with the organic solvent to maximize the recovery of the target compound. |
| Improper Column Chromatography Technique | Optimize the stationary phase (e.g., silica (B1680970) gel mesh size) and the mobile phase gradient for column chromatography. A shallow gradient often provides better separation of closely related compounds. |
| Co-elution of Impurities | If impurities co-elute with the target compound, consider using a different chromatographic technique, such as preparative HPLC with a different column chemistry or a different solvent system. |
| Sample Overload on the Column | Overloading the chromatography column can lead to poor separation. Determine the loading capacity of your column and inject an appropriate amount of the crude extract. |
Experimental Protocols
Below are generalized methodologies for the extraction, purification, and quantification of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Extraction and Preliminary Fractionation
-
Milling and Extraction:
-
Dry the plant material (Polyalthia longifolia leaves, stem bark, or unripe fruits) at a controlled temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material into a fine powder.
-
Macerate the powdered material in ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanolic extract in distilled water.
-
Perform successive partitioning with solvents of increasing polarity, starting with hexane, followed by chloroform, and then ethyl acetate.
-
Collect each organic fraction and evaporate the solvent to obtain the respective crude fractions. This compound is expected to be present in the less polar fractions (hexane and chloroform).
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (e.g., 60-120 mesh) using a slurry method with hexane.
-
-
Sample Loading and Elution:
-
Dissolve the crude hexane or chloroform fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions containing the purified this compound and evaporate the solvent.
-
Protocol 3: Quantification by HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of a pure standard (typically in the range of 210-240 nm).
-
Column Temperature: 25-30°C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
References
- 1. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A clerodane diterpene from Polyalthia longifolia as a modifying agent of the resistance of methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of solvent, temperature, and solvent-to-solid ratio on the total phenolic content and antiradical activity of extracts from different components of grape pomace - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C20H30O3 | CID 38355304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 16-Oxocleroda-3,13E-dien-15-oic acid and Other Clerodane Diterpenoids from Polyalthia longifolia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 16-Oxocleroda-3,13E-dien-15-oic acid and other prominent clerodane diterpenoids isolated from the medicinal plant Polyalthia longifolia. The data presented is compiled from multiple scientific studies to offer an objective overview of their therapeutic potential.
Comparative Biological Activities
The clerodane diterpenoids from Polyalthia longifolia exhibit a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antifungal properties. The following tables summarize the quantitative data from various experimental studies, offering a side-by-side comparison of their efficacy.
Cytotoxic Activity
Several clerodane diterpenoids from Polyalthia longifolia have demonstrated significant growth inhibitory effects on various cancer cell lines.
Table 1: Comparative Cytotoxic Activity (IC50 in µg/mL) of Clerodane Diterpenoids from Polyalthia longifolia
| Compound | PA1 (Ovarian) | C33A (Cervical) | Vero (Kidney) | Human Tumor Cell Lines |
| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | >20 | >20 | 18.5 | - |
| (-)-3β,16α-dihydroxycleroda-4(18), 13(14)Z-dien-15,16-olide | 11.8 | 10.4 | 20.3 | - |
| 16-oxocleroda-3, 13(14)Z-dien-15-oic acid (polyalthialdoic acid) | - | - | - | ~0.6 |
Data compiled from multiple sources.[1][2]
Anti-inflammatory Activity
A number of these compounds have been investigated for their ability to inhibit inflammatory pathways, with promising results in cellular models.
Table 2: Comparative Anti-inflammatory Activity of Clerodane Diterpenoids from Polyalthia longifolia
| Compound | Assay | Cell Line | Concentration | % Inhibition of NO Production |
| 16-hydroxycleroda-3,13-dien-15,16-olide | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 10 µg/mL | 81.1% |
| 16-oxocleroda-3,13(14)E-diene-15-oic acid | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 10 µg/mL | 86.3% |
Data from a study on clerodane diterpenes from Polyalthia longifolia var. pendula.[3][4]
Antimicrobial and Antifungal Activity
Polyalthia longifolia has been a source of clerodane diterpenoids with potent activity against a range of microbial pathogens.
Table 3: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL) of Clerodane Diterpenoids from Polyalthia longifolia
| Compound | Aspergillus fumigatus | Saccharomyces cerevisiae | Candida albicans |
| This compound | 8-64 | 8-64 | 8-64 |
| Kolavenic acid | 8-64 | 8-64 | 8-64 |
| 16β-hydroxycleroda-3,13-dien-15,16-olide | 8-64 | 8-64 | 8-64 |
Data from a study on the antimicrobial activity of diterpenes from the stem bark of P. longifolia.[5]
Another study reported that 16α-hydroxy-cleroda-3,13 (14)-Z-diene-15,16-olide is highly active against Gram-negative bacteria such as E. coli, K. aerogenes, Pseudomonas species, and S. lutea with MICs ranging from 0.78–1.5 µg/mL.[6] In contrast, 16-oxo-cleroda-3, 13(14)-E-diene-15-oic acid demonstrated good activity against both Gram-positive and Gram-negative bacteria.[6]
A biotransformed derivative of 16-oxocleroda-3,13(14)E-dien-15-oic acid, 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid, showed enhanced antifungal activity compared to the parent compound against several fungal pathogens.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., PA1, C33A) and a normal cell line (Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds (clerodane diterpenoids) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, they are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide (NO) production and incubated for another 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control group.
Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific cell density (e.g., 10⁵ CFU/mL for bacteria, 10⁴ CFU/mL for fungi).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: The standardized microbial suspension is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Cellular Impact and Experimental Design
To better understand the mechanisms of action and experimental setups, the following diagrams are provided.
Caption: Workflow for determining the cytotoxic effects of clerodane diterpenoids.
Caption: Proposed mechanism of anti-inflammatory action of clerodane diterpenoids.
References
- 1. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. phcogrev.com [phcogrev.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 16-Oxocleroda-3,13E-dien-15-oic Acid and Standard Antimalarial Drugs
A detailed guide for researchers, scientists, and drug development professionals on the antimalarial potential of a novel natural compound in comparison to established therapies.
This guide provides a comprehensive comparative analysis of the clerodane diterpene, 16-Oxocleroda-3,13E-dien-15-oic acid, against standard antimalarial drugs such as chloroquine (B1663885) and artemisinin (B1665778) derivatives. The following sections present a compilation of available experimental data on the efficacy, cytotoxicity, and mechanism of action of these compounds, alongside detailed experimental protocols for key assays.
In Vitro Antiplasmodial Activity and Cytotoxicity
The in vitro efficacy of antimalarial compounds is a critical determinant of their potential for further development. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. Furthermore, to evaluate the therapeutic window of a compound, its cytotoxicity against mammalian cell lines is measured to calculate the selectivity index (SI), a ratio of its toxicity to its efficacy.
A study on clerodane diterpenes isolated from Polyalthia longifolia demonstrated that this compound exhibits potent blood schizonticidal activity against the multi-drug resistant K1 strain of P. falciparum, with a reported IC50 value in the range of 3-6 µg/mL.[1] In a brine shrimp lethality bioassay, the compound showed significant cytotoxicity with a 50% lethal concentration (LC50) of 2.52 µg/mL. While specific cytotoxicity data against human cell lines for this particular compound is limited, related clerodane diterpenes have shown cytotoxic effects against human tumor cell lines.
For comparison, standard antimalarial drugs exhibit a wide range of potencies. Chloroquine, a historically important antimalarial, has an IC50 of approximately 50 nM against the 3D7 and FCB strains of P. falciparum.[2] Artesunate, a derivative of artemisinin, is highly potent with reported IC50 values in the low nanomolar range against various strains.
The following table summarizes the available quantitative data for a comparative assessment.
| Compound | P. falciparum Strain | IC50 | Mammalian Cell Line | CC50 | Selectivity Index (SI) (CC50/IC50) |
| This compound | K1 (resistant) | 3-6 µg/mL (~9.4 - 18.8 µM) | Brine Shrimp | 2.52 µg/mL (~7.9 µM) | ~0.4 - 0.8 |
| Chloroquine | 3D7, FCB (sensitive) | ~50 nM | HeLa | 2.1 µM (GI50) | ~42 |
| HepG2 | 30 µM | ~600 | |||
| Artesunate | 3D7 | 5x10⁻⁴ mol/l (500 µM) | HeLa | - | - |
| HepG2 | 63.28 - 99.85 µM | - | |||
| A549 | 28.8 µg/ml (~75 µM) | - |
Note: The Selectivity Index for this compound is based on a brine shrimp lethality assay and may not be directly comparable to the SI values of standard drugs derived from mammalian cell line assays. Further cytotoxicity studies on mammalian cell lines are required for a more accurate comparison.
Mechanism of Action
Understanding the mechanism by which a drug exerts its antimalarial effect is crucial for identifying novel targets and overcoming resistance.
Standard Antimalarial Drugs:
-
Chloroquine: This drug is believed to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within its food vacuole. Chloroquine accumulates in the acidic food vacuole and inhibits the polymerization of heme into hemozoin, leading to a buildup of toxic heme that damages parasite membranes and results in its death.
-
Artemisinin and its derivatives: The antimalarial activity of artemisinins is attributed to their endoperoxide bridge. It is thought that this bridge is activated by heme-iron within the parasite, leading to the generation of reactive oxygen species (ROS) and other cytotoxic intermediates. These reactive species then damage parasite proteins and other essential biomolecules, leading to parasite death.
This compound:
The precise antimalarial mechanism of action for this compound has not been fully elucidated. However, clerodane diterpenes as a class have been reported to exhibit a range of biological activities.[3] Some studies on other clerodane diterpenoids with antiplasmodial activity suggest potential mechanisms such as inhibition of parasite-specific enzymes or disruption of membrane integrity. Further research is needed to pinpoint the specific molecular targets of this compound within the Plasmodium parasite.
Caption: Mechanism of action of Chloroquine.
Caption: Mechanism of action of Artemisinin.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of antimalarial compounds.
In Vitro Antiplasmodial Activity Assay using Parasite Lactate (B86563) Dehydrogenase (pLDH)
This assay measures the activity of the parasite-specific lactate dehydrogenase enzyme, which serves as a biomarker for parasite viability.
Caption: Workflow for pLDH-based antimalarial assay.
Detailed Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Drug Preparation: Prepare serial dilutions of the test compounds in RPMI-1640 medium.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to wells containing 100 µL of the drug dilutions. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2 for 72 hours.
-
Lysis: After incubation, lyse the cells by freeze-thawing the plate.
-
pLDH Reaction: Add 100 µL of a reaction mixture containing Malstat reagent, 2 mg/mL nitroblue tetrazolium (NBT), and 0.1 mg/mL phenazine (B1670421) ethosulfate (PES) to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measurement: Read the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for MTT-based cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and then measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the drug concentration.
Conclusion
This compound demonstrates promising in vitro antiplasmodial activity against a multi-drug resistant strain of P. falciparum. However, its therapeutic potential is currently limited by a low selectivity index based on available data. Further studies are imperative to:
-
Determine its efficacy against a broader range of chloroquine-sensitive and resistant P. falciparum strains.
-
Evaluate its cytotoxicity against a panel of standard mammalian cell lines to establish a more reliable selectivity index.
-
Elucidate its specific mechanism of antimalarial action to identify novel drug targets and pathways.
A comprehensive understanding of these factors will be essential in determining the viability of this compound as a lead compound for the development of new antimalarial therapies.
References
- 1. Clerodane diterpenes from Polyalthia longifolia (Sonn) Thw. var. pendula: Potential antimalarial agents for drug resistant Plasmodium falciparum infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial Exposure Delays Plasmodium falciparum Intra-Erythrocytic Cycle and Drives Drug Transporter Genes Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 16-Oxocleroda-3,13E-dien-15-oic Acid and Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antibacterial efficacy of the natural compound 16-Oxocleroda-3,13E-dien-15-oic acid against select bacterial strains, benchmarked against the performance of widely used commercial antibiotics. All quantitative data is presented in a clear tabular format, and detailed experimental methodologies are provided to support the findings.
Introduction to this compound
This compound is a clerodane diterpenoid isolated from the leaves and stem bark of Polyalthia longifolia, a plant recognized for its diverse medicinal properties.[1] This natural compound has garnered scientific interest for its range of biological activities, including its potential as an antimicrobial agent. This guide focuses on its efficacy against both Gram-positive and Gram-negative bacteria.
Quantitative Comparison of Antibacterial Efficacy
The antibacterial efficacy of this compound and various commercial antibiotics was evaluated by determining their Minimum Inhibitory Concentrations (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented in the following table summarizes the MIC values in micrograms per milliliter (µg/mL).
| Bacterial Strain | This compound (µg/mL) | Ciprofloxacin (B1669076) (µg/mL) | Gentamicin (µg/mL) | Ampicillin (B1664943) (µg/mL) | Tetracycline (µg/mL) | Ceftriaxone (µg/mL) |
| Bacillus cereus | 64 | 0.125 - >32 | - | - | 0.05 - 32 | - |
| Bacillus subtilis | 64 | - | 0.5 - 4 | - | - | - |
| Escherichia coli | 32 | - | - | 2 - >32 | - | - |
| Shigella flexneriae | 16 | - | - | - | 1 - 128 | - |
| Shigella boydii | 32 | - | - | - | - | 0.023 - >256 |
Note: The provided MIC values for commercial antibiotics represent a range observed across various studies and strains. For a more standardized comparison, MIC values against specific American Type Culture Collection (ATCC) strains are often used as a reference. For instance, the MIC of ciprofloxacin against Bacillus cereus ATCC 14579 has been reported to be in the range of 0.0625–32 µg/mL.[2][3] Similarly, the MIC of ampicillin against Escherichia coli ATCC 25922 is reported to be between 2-8 µg/mL.[4]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial method for assessing the antimicrobial activity of a compound. The following is a detailed methodology based on the widely accepted broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compound/Antibiotics: Stock solutions of this compound and commercial antibiotics are prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Bacterial Strains: Pure cultures of the test bacteria are grown on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
-
Several well-isolated colonies of the test bacterium are selected from the agar plate and suspended in sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
A serial two-fold dilution of the test compound and each antibiotic is prepared directly in the 96-well plate using the growth medium. This creates a gradient of decreasing concentrations of the antimicrobial agent across the wells.
-
A positive control well (containing only the growth medium and the bacterial inoculum) and a negative control well (containing only the growth medium) are included on each plate.
-
The prepared bacterial inoculum is added to all wells except the negative control.
-
The plates are incubated at 37°C for 18-24 hours under aerobic conditions.
4. Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Signaling Pathways and Logical Relationships
The primary mechanism of action for many antibiotics involves the disruption of essential bacterial signaling pathways or cellular processes. For instance, fluoroquinolones like ciprofloxacin inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. Beta-lactam antibiotics such as ampicillin interfere with peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis. The precise signaling pathways affected by this compound are still under investigation, but its activity against a range of bacteria suggests it may target fundamental cellular processes.
References
Validating the In Vivo Anti-inflammatory Mechanism of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anti-inflammatory properties of the natural compound "16-Oxocleroda-3,13E-dien-15-oic acid," a clerodane diterpene. While in vitro studies show promising anti-inflammatory activity, robust in vivo data is essential for further development. This document outlines the putative mechanism of action, compares its known in vitro performance with standard anti-inflammatory drugs, and provides detailed experimental protocols for in vivo validation.
Comparative Performance Overview
To date, in vivo anti-inflammatory data for "this compound" is not publicly available. However, in vitro studies have demonstrated its potential. The following table compares the in vitro nitric oxide (NO) inhibition by "this compound" with the established in vivo efficacy of standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac, in the carrageenan-induced rat paw edema model. This juxtaposition highlights the need for in vivo studies to translate the in vitro promise of the target compound into verifiable therapeutic potential.
| Compound | Assay Type | Model | Key Efficacy Parameter | Result |
| This compound | In vitro | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | 86.3% inhibition at 10 µg/mL |
| Indomethacin | In vivo | Carrageenan-induced rat paw edema | Edema Inhibition | ~87.3% inhibition at 10 mg/kg |
| Diclofenac | In vivo | Carrageenan-induced rat paw edema | Edema Inhibition | ~56-87% inhibition at 5-10 mg/kg |
Putative Anti-inflammatory Signaling Pathway
Clerodane diterpenes, including "this compound," are believed to exert their anti-inflammatory effects through the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These enzymes are critical in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. By inhibiting these pathways, the compound can theoretically reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.
Caption: Putative dual inhibition of COX and 5-LOX pathways.
Experimental Workflow for In Vivo Validation
A standardized and well-accepted model for acute inflammation is the carrageenan-induced paw edema model in rodents. The following workflow outlines the key steps to validate the anti-inflammatory effects of "this compound" in vivo.
Caption: Workflow for carrageenan-induced paw edema model.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds against acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
"this compound" (test compound)
-
Indomethacin or Diclofenac (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into experimental groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Test compound (e.g., 10, 25, 50 mg/kg). Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice
This model is suitable for evaluating the topical anti-inflammatory activity of compounds.
Materials:
-
Male Swiss albino mice (20-25 g)
-
TPA solution in acetone (B3395972) (e.g., 2.5 µg/20 µL)
-
"this compound" (test compound) dissolved in a suitable solvent (e.g., acetone)
-
Indomethacin (positive control) in a suitable solvent
-
Micrometer or punch biopsy and analytical balance
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week.
-
Grouping: Randomly divide the animals into experimental groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin 1 mg/ear), and Test compound (e.g., 0.25, 0.5, 1 mg/ear).
-
Compound Application: Apply the test compound or positive control solution topically to both the inner and outer surfaces of the right ear. The left ear serves as the untreated control.
-
Induction of Inflammation: After 30 minutes, apply the TPA solution to both surfaces of the right ear of all animals except the untreated control group.
-
Edema Assessment: After 4-6 hours, euthanize the mice and take a standard-sized circular biopsy from both ears using a punch. Weigh the biopsies to determine the difference in weight, which corresponds to the degree of edema.
-
Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average weight difference of the ears in the control group, and Wt is the average weight difference of the ears in the treated group.
By following these protocols, researchers can effectively validate the in vivo anti-inflammatory potential of "this compound" and objectively compare its performance against established anti-inflammatory agents.
A Comparative Guide to the Structure-Activity Relationship of 16-Oxocleroda-3,13E-dien-15-oic Acid and its Derivatives in Cytotoxicity and Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the naturally occurring clerodane diterpene, 16-Oxocleroda-3,13E-dien-15-oic acid, and its synthetic derivatives. The focus is on elucidating the structure-activity relationships (SAR) that govern their cytotoxic and anti-inflammatory properties, supported by experimental data from peer-reviewed studies.
Introduction
This compound is a bicyclic diterpenoid belonging to the clerodane class, a group of natural products known for their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The core structure, characterized by a decalin ring system and a substituted side chain, offers multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide will delve into the known cytotoxic and anti-inflammatory activities of the parent compound and explore how structural modifications influence its biological profile.
Cytotoxic Activity: A Structure-Activity Relationship Analysis
The cytotoxicity of this compound and its derivatives has been evaluated against various cancer cell lines. The parent compound itself has demonstrated notable cytotoxic effects. For instance, it has been reported to exhibit activity against human lung carcinoma (A549) and human breast cancer (MCF7) cell lines.
A key study investigating the structure-activity relationship focused on the synthesis and evaluation of five novel γ-amino γ-lactone derivatives of this compound.[5] This provides a foundational understanding of how modifications at the C-15 position can impact bioactivity.
Comparative Cytotoxicity Data
| Compound/Derivative | Structure | Test Model | Activity (IC₅₀/MIC) |
| This compound | Parent Compound | Human Lung Carcinoma (A549), Human Breast Cancer (MCF7) | Data not available in a comparable format |
| γ-amino γ-lactone derivative 1 | Modification at C-15 with a specific amino lactone | Antibiofilm against MRSA and S. mutans | MIC: 10-20 µg/mL[5] |
| γ-amino γ-lactone derivative 2 | Modification at C-15 with a different amino lactone | Antibiofilm against MRSA and S. mutans | Less active than derivative 1[5] |
| γ-amino γ-lactone derivative 3 | Modification at C-15 with a different amino lactone | Antibiofilm against MRSA and S. mutans | Less active than derivative 1[5] |
| γ-amino γ-lactone derivative 4 | Modification at C-15 with a different amino lactone | Antibiofilm against MRSA and S. mutans | Less active than derivative 1[5] |
| γ-amino γ-lactone derivative 5 | Modification at C-15 with a different amino lactone | Antibiofilm against MRSA and S. mutans | Less active than derivative 1[5] |
Note: While the primary activity reported for the lactone derivatives was antibiofilm, this can be correlated with cytotoxicity against microbial cells. Direct comparative IC₅₀ values against cancer cell lines for these specific derivatives are not yet available in the public domain.
SAR Insights:
-
The conversion of the carboxylic acid at C-15 to a γ-amino γ-lactone can modulate the biological activity.
-
The nature of the amino group in the lactone ring appears to be crucial for the observed antibiofilm/cytotoxic activity, with one derivative showing significantly higher potency.
Anti-inflammatory Activity: A Broader Clerodane Perspective
Direct studies on the anti-inflammatory activity of a series of this compound derivatives are limited. However, by examining the broader class of clerodane diterpenes, we can infer potential structure-activity relationships. A common assay for anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Several studies have identified other clerodane diterpenes with potent NO inhibitory effects.[6][7][8] These findings suggest that the clerodane scaffold is a promising template for designing anti-inflammatory agents.
Comparative Anti-inflammatory Data of Related Clerodane Diterpenes
| Compound | Key Structural Features | Test Model | Activity (IC₅₀) |
| Crotonolide K | Clerodane with specific substitutions | LPS-activated RAW 264.7 macrophages | 32.19 - 48.85 µM[6][7] |
| Furocrotinsulolide A acetate | Furan-containing clerodane | LPS-activated RAW 264.7 macrophages | 32.19 - 48.85 µM[6][7] |
| Unnamed Clerodane 1 | From Monoon membranifolium | LPS-activated RAW 264.7 macrophages | 16.1 µM[8] |
| Unnamed Clerodane 2 | From Monoon membranifolium | LPS-activated RAW 264.7 macrophages | 28.9 µM[8] |
SAR Insights from Related Clerodanes:
-
The presence of furan (B31954) or lactone moieties in the side chain is common among clerodanes with anti-inflammatory activity.
-
The oxidation state and substitution pattern on the decalin ring system also play a significant role in modulating the inhibitory effect on NO production.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in stimulated immune cells.
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and Stimulant Addition: Pre-treat the cells with different concentrations of the test compounds for a short period (e.g., 1-2 hours) before stimulating them with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Griess Assay: Collect the cell culture supernatant. NO production is measured by quantifying the amount of nitrite (B80452), a stable metabolite of NO, in the supernatant using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo dye.
-
Absorbance Measurement: Measure the absorbance of the colored solution at approximately 540 nm. The decrease in nitrite concentration in the presence of the test compound indicates its NO inhibitory activity.
Visualizing the Concepts
To better understand the relationships and processes described, the following diagrams are provided.
Caption: Workflow for Cytotoxicity and Anti-inflammatory Assays.
Caption: Logical Relationship of SAR for this compound.
Conclusion
This compound represents a valuable natural product scaffold for the development of new therapeutic agents. The available data, particularly from the synthesis of γ-amino γ-lactone derivatives, indicates that modifications to the C-15 carboxylic acid group can significantly influence its biological activity. Furthermore, analysis of structurally related clerodane diterpenes suggests that substitutions on the decalin ring system and variations in the side chain are key determinants of both cytotoxic and anti-inflammatory potential. Further research focusing on the systematic synthesis and biological evaluation of a broader range of derivatives is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this promising class of compounds.
References
- 1. scilit.com [scilit.com]
- 2. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production by clerodane diterpenoids from leaves and stems of Croton poomae Esser [agris.fao.org]
- 5. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production by clerodane diterpenoids from leaves and stems of Croton poomae Esser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitric oxide production inhibitory activity of clerodane diterpenes from Monoon membranifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of the cytotoxic effects of "16-Oxocleroda-3,13E-dien-15-oic acid" in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of the natural compound 16-Oxocleroda-3,13E-dien-15-oic acid against various cancer cell lines. The data presented is compiled from available in vitro studies to offer a preliminary understanding of its anti-cancer potential relative to established chemotherapeutic agents. This document is intended to aid researchers in evaluating the potential of this compound for further investigation in oncology and drug discovery.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in comparison to standard chemotherapeutic drugs, cisplatin (B142131) and doxorubicin (B1662922), against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | 3.1 |
| This compound | MCF-7 | Breast Adenocarcinoma | 3.7 |
| Cisplatin | A549 | Lung Carcinoma | 4.97 - 16.48 |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | ~20 |
| Doxorubicin | A549 | Lung Carcinoma | >20 |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.50 - 8.31 |
Note: IC50 values can exhibit variability across different studies due to minor differences in experimental conditions, such as cell passage number, reagent sources, and specific instrumentation. The values for cisplatin and doxorubicin are presented as a range to reflect this inter-study variability.
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound. The IC50 values for this compound were determined using this assay with a 72-hour incubation period.
MTT Assay for Cell Viability
1. Cell Seeding:
-
Harvest cancer cells (A549 or MCF-7) from culture flasks during the logarithmic growth phase using trypsinization.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell concentration and viability.
-
Seed the cells into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.
-
After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
3. MTT Reagent Addition and Incubation:
-
Following the 72-hour treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization of Formazan Crystals:
-
Carefully remove the medium containing the MTT solution from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway
While the precise molecular targets of this compound are yet to be elucidated, many cytotoxic compounds, including other clerodane diterpenes, induce cell death through the process of apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway.
Caption: Generalized intrinsic apoptosis pathway. The specific targets of this compound are unknown.
Discussion and Future Directions
The available data indicates that this compound exhibits cytotoxic activity against lung and breast cancer cell lines with IC50 values in the low micromolar range. Its potency appears to be comparable to or, in some cases, greater than that of the standard chemotherapeutic agent cisplatin in the tested cell lines.
However, a significant knowledge gap exists regarding the mechanism of action of this compound. While it is plausible that it induces apoptosis, as is common for many natural cytotoxic compounds, the specific signaling pathways and molecular targets have not been identified in the current scientific literature.
Future research should focus on:
-
Broad-spectrum cytotoxicity screening: Evaluating the activity of this compound against a wider panel of cancer cell lines to determine its selectivity.
-
Mechanism of action studies: Investigating the molecular pathways through which this compound exerts its cytotoxic effects, including its potential to induce apoptosis, cell cycle arrest, or other forms of cell death.
-
In vivo efficacy: Assessing the anti-tumor activity and toxicity of this compound in preclinical animal models of cancer.
A Comparative Analysis of the Antibiofilm Potential of 16-Oxocleroda-3,13E-dien-15-oic acid and Established Biofilm Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibiofilm capabilities of the natural compound 16-Oxocleroda-3,13E-dien-15-oic acid against well-known biofilm inhibitors. The data presented is compiled from existing literature to offer a valuable resource for identifying promising new avenues in the development of antibiofilm agents. We will delve into the efficacy of these compounds against methicillin-resistant Staphylococcus aureus (MRSA) and the oral pathogen Streptococcus mutans, both notorious for their biofilm-forming capabilities and associated infections.
Introduction to the Compounds
This compound is a clerodane diterpenoid isolated from the stem bark of the Indian medicinal plant Polyalthia longifolia.[1] This natural product has demonstrated a range of biological activities, including antimicrobial and, notably, antibiofilm properties.[2][3]
Known Biofilm Inhibitors selected for this comparison represent different classes of compounds with established antibiofilm activity:
-
Furanones: Halogenated furanones, originally isolated from the red alga Delisea pulchra, are well-documented quorum sensing inhibitors that interfere with bacterial cell-to-cell communication, a key process in biofilm formation.[4][5]
-
D-Amino Acids: Certain D-amino acids, such as D-tyrosine, D-proline, and D-phenylalanine, have been shown to disrupt biofilm formation in various bacteria, including S. aureus, by triggering the disassembly of the biofilm matrix.[6]
-
Quorum Sensing Inhibitors (QSIs): Beyond furanones, other molecules can disrupt quorum sensing pathways. For this comparison, we will consider the general class of QSIs that have shown efficacy against MRSA and S. mutans. One such example is the RNAIII-inhibiting peptide (RIP), which targets the agr quorum sensing system in S. aureus.[7]
Comparative Efficacy: A Tabular Overview
The following tables summarize the quantitative data on the antibiofilm potential of this compound and the selected known inhibitors against MRSA and Streptococcus mutans. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antibiofilm Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound Class | Specific Compound/Agent | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) | Reference(s) |
| Clerodane Diterpenoid | This compound | 10-20 | Up to 90% | Significant at 10 µg/mL | [2] |
| Furanone Derivative | F105 | 10 | - | Pronounced activity | [4] |
| D-Amino Acids | D-Pro, D-Tyr, D-Phe (mixture) | - | Significant at 10 µM | - | [6] |
| Quorum Sensing Inhibitor | Pyocyanin (B1662382) | 8 | ~88% | - | [8] |
Table 2: Antibiofilm Activity against Streptococcus mutans
| Compound Class | Specific Compound/Agent | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) | Reference(s) |
| Clerodane Diterpenoid | This compound | 10-20 | Up to 90% | Significant at 16 µg/mL | [2] |
| Quorum Sensing Inhibitor | Tenacibaculum sp. 20J extract | - | ~50% | - | [9] |
| D-Amino Acid | D-Histidine | - | Moderate inhibition | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to assess antibiofilm potential.
Crystal Violet Assay for Biofilm Biomass Quantification
This method is used to quantify the total biomass of a biofilm.
-
Biofilm Formation: Bacterial cultures are grown in 96-well microtiter plates containing a suitable growth medium. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.[11][12]
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).[13]
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes at room temperature.
-
Washing: Excess stain is removed by washing with distilled water.
-
Solubilization: The bound crystal violet is solubilized using a solvent such as 30% acetic acid or 95% ethanol (B145695).[12]
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-600 nm. The absorbance value is directly proportional to the biofilm biomass.
XTT Assay for Metabolic Activity of Biofilm
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is used to determine the metabolic activity of the cells within a biofilm.
-
Biofilm Formation: Biofilms are grown in 96-well microtiter plates as described for the crystal violet assay.
-
Washing: Planktonic cells are removed by washing with PBS.
-
XTT Labeling: An XTT solution, typically mixed with an electron-coupling agent like menadione (B1676200) or phenazine (B1670421) methosulfate (PMS), is added to the wells.[14][15]
-
Incubation: The plate is incubated in the dark for a specific period (e.g., 2-5 hours) at 37°C. During this time, metabolically active cells reduce the XTT to a water-soluble formazan (B1609692) product.
-
Quantification: The color change is measured spectrophotometrically at a wavelength of 450-490 nm. The intensity of the color is proportional to the metabolic activity of the biofilm.[14]
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and cell viability.
-
Biofilm Growth: Biofilms are grown on a suitable surface, such as glass coverslips or in chamber slides.
-
Staining: The biofilms are stained with fluorescent dyes. A common combination is SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red).[16]
-
Imaging: The stained biofilm is visualized using a confocal laser scanning microscope. Z-stack images are acquired to reconstruct a 3D image of the biofilm.[17]
-
Image Analysis: The obtained images can be analyzed using software to determine various parameters, such as biofilm thickness, biovolume, and the ratio of live to dead cells.[18]
Scanning Electron Microscopy (SEM) for Biofilm Ultrastructure Analysis
SEM provides high-resolution images of the biofilm's surface topography and the morphology of the embedded bacteria.
-
Biofilm Growth: Biofilms are grown on a suitable substrate (e.g., polystyrene or medical-grade surfaces).
-
Fixation: The biofilms are fixed using a chemical fixative, typically glutaraldehyde.[2][19]
-
Dehydration: The fixed samples are dehydrated through a series of graded ethanol solutions.[19]
-
Drying: The dehydrated samples are dried using a critical point dryer or by chemical drying with agents like hexamethyldisilazane (B44280) (HMDS).[2]
-
Coating: The dried samples are coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.
-
Imaging: The coated samples are then imaged using a scanning electron microscope.[1]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involved in biofilm formation and a typical experimental workflow for evaluating antibiofilm compounds.
Caption: Experimental workflow for comparative antibiofilm assessment.
Caption: Simplified signaling pathway of biofilm formation in S. aureus.
Caption: Key factors in S. mutans biofilm formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biofilm Analysis - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]
- 3. pnas.org [pnas.org]
- 4. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of Staphylococcus aureus Biofilm Infection by the Quorum-Sensing Inhibitor RIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial, antibiofilm, and anti-quorum sensing activities of pyocyanin against methicillin-resistant Staphylococcus aureus: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Steptococcus mutans biofilm formation by extracts of Tenacibaculum sp. 20J, a bacterium with wide-spectrum quorum quenching activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-Histidine inhibits Streptococcus mutans growth as a potential anti-caries agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols · Benchling [benchling.com]
- 12. static.igem.org [static.igem.org]
- 13. researchgate.net [researchgate.net]
- 14. XTT assay of ex vivo saliva biofilms to test antimicrobial influences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane | PLOS One [journals.plos.org]
- 16. Visualization of Biofilms Using Confocal Laser Scanning Microscopy (CLSM) [bio-protocol.org]
- 17. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ibidi.com [ibidi.com]
Target Identification for 16-Oxocleroda-3,13E-dien-15-oic acid: A Comparative Guide to NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the target identification and validation of 16-Oxocleroda-3,13E-dien-15-oic acid , a clerodane diterpene natural product. Based on its documented anti-inflammatory properties, this guide focuses on the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary therapeutic target. We compare its potential efficacy with established NF-κB inhibitors, providing quantitative data and detailed experimental protocols for validation.
Introduction to this compound
This compound is a natural diterpenoid isolated from the stem bark of Polyalthia longifolia. It has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] A notable characteristic is its potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2] Since the expression of inducible nitric oxide synthase (iNOS) is heavily dependent on the NF-κB transcription factor, this strongly suggests that this compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway.
The NF-κB Signaling Pathway: A Key Inflammatory Target
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (typically p65/p50) is held in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[3][4] Inhibiting this pathway is a major goal in the development of anti-inflammatory therapeutics.
Figure 1. The NF-κB signaling pathway and the hypothesized point of inhibition by clerodane diterpenes.
Performance Comparison with Alternative NF-κB Inhibitors
To evaluate the potential of this compound, we compare its activity with other clerodane diterpenes and two well-characterized NF-κB inhibitors: Parthenolide , a natural sesquiterpene lactone, and BAY 11-7082 , a synthetic IKK inhibitor.[5][6]
| Compound | Compound Type | Assay | Target Readout | IC₅₀ Value (µM) | Reference |
| This compound | Clerodane Diterpene | Griess Assay (LPS-stimulated) | Nitric Oxide (NO) Production | Potent Inhibition Noted | [2] |
| Tinosporol C | Clerodane Diterpene | NF-κB Luciferase Reporter | NF-κB Activation | 6.32 | [7] |
| Marrubiagenin-methylester | Clerodane Diterpene | NF-κB Luciferase Reporter | NF-κB Activation | 25.20 | [7] |
| Parthenolide | Sesquiterpene Lactone | NF-κB Reporter Assay | NF-κB Activation | ~5-10 (Dose-dependent) | [4][5] |
| BAY 11-7082 | Synthetic | IKK Assay (TNF-α stimulated) | IκBα Phosphorylation | 10 | [6][8] |
Experimental Protocols for Target Validation
The following section details key experimental protocols necessary to validate the inhibition of the NF-κB pathway.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB. Cells are co-transfected with a reporter plasmid, where the luciferase gene is under the control of NF-κB response elements, and a control plasmid (e.g., Renilla luciferase) for normalization.
Methodology:
-
Cell Culture & Transfection: Seed cells (e.g., HEK293T or RAW264.7 macrophages) in a 96-well plate. Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an agonist like TNF-α (10-20 ng/mL) or LPS (1 µg/mL) to the wells. Incubate for 6-8 hours.[8][9]
-
Cell Lysis: Wash cells with PBS and add passive lysis buffer.[10]
-
Luminescence Measurement: Use a dual-luciferase assay system. Measure firefly luminescence first, then add the stop reagent and measure Renilla luminescence in a plate-reading luminometer.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition for each compound concentration relative to the stimulated control and determine the IC₅₀ value.
Figure 2. Workflow for the NF-κB Luciferase Reporter Assay.
Western Blot for IκBα Degradation and p65 Phosphorylation
Western blotting can visualize key protein-level events in the NF-κB pathway: the degradation of the inhibitor IκBα and the phosphorylation of the p65 subunit, which is critical for its activity.
Methodology:
-
Cell Treatment & Lysis: Culture cells (e.g., HeLa or RAW264.7) and treat with the compound and agonist as described for the luciferase assay. After stimulation (e.g., 5-30 minutes for phosphorylation), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.[13] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for Phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).[14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify band intensities using densitometry software. Analyze the ratio of phosphorylated p65 to total p65 and the levels of IκBα relative to the loading control.
ELISA for Pro-inflammatory Cytokine Production
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the downstream effects of NF-κB inhibition by measuring the secretion of pro-inflammatory cytokines like TNF-α into the cell culture supernatant.
Methodology:
-
Sample Collection: Culture cells (e.g., RAW264.7 macrophages) and treat with the compound and LPS as previously described. After a longer incubation period (e.g., 6-24 hours), collect the cell culture supernatant.[8]
-
ELISA Procedure:
-
Use a commercial TNF-α ELISA kit and follow the manufacturer's protocol.[15]
-
Briefly, add standards and collected supernatants to the wells of a microplate pre-coated with a TNF-α capture antibody. Incubate for ~2 hours.[15]
-
Wash the wells and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Wash again and add streptavidin-HRP conjugate. Incubate for ~30 minutes.[15]
-
Wash for a final time and add a TMB substrate. Allow color to develop.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of TNF-α in each sample. Determine the dose-dependent inhibition of TNF-α secretion by the test compound.
Figure 3. Logical workflow for the experimental validation of an NF-κB pathway inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biogot.com [biogot.com]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. nwlifescience.com [nwlifescience.com]
A Comparative Guide to the Bioactivity of 16-Oxocleroda-3,13E-dien-15-oic Acid: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo bioactivity of the clerodane diterpene, 16-Oxocleroda-3,13E-dien-15-oic acid. Isolated from the medicinal plant Polyalthia longifolia, this natural product has demonstrated a range of promising biological activities. This document aims to objectively present the available experimental data, compare its performance with structurally related alternatives, and provide detailed methodologies for the key experiments cited.
In Vitro vs. In Vivo Correlation: An Overview
The correlation between in vitro and in vivo bioactivity is a critical aspect of drug discovery and development. While in vitro assays provide valuable initial insights into the potential efficacy and mechanism of action of a compound, in vivo studies are essential to understand its behavior in a complex biological system, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For this compound, a significant body of in vitro data highlights its therapeutic potential. However, a direct in vivo correlation is currently limited due to a lack of specific in vivo studies on this particular compound. This guide, therefore, presents the existing in vitro data for this compound and draws plausible in vivo inferences based on studies of closely related clerodane diterpenes.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for the bioactivity of this compound and its alternatives, Kolavenic acid and 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide, also isolated from Polyalthia longifolia.
Table 1: In Vitro Antimicrobial and Antiplasmodial Activity
| Compound | Bioactivity | Organism(s) | Metric (e.g., MIC, IC50) | Result | Citation(s) |
| This compound | Antifungal | Aspergillus fumigatus, Candida albicans | MIC | Exhibited high activity | [1] |
| Antibacterial | Various pathogenic bacteria | MIC | Exhibited strong activity | [1] | |
| Antibiofilm | Staphylococcus aureus (MRSA), Streptococcus mutans | - | Significantly reduced biofilm formation | [2] | |
| Antiplasmodial | Plasmodium falciparum | - | Shows antiplasmodial activity | [3] | |
| Kolavenic acid | Antibacterial | Various pathogenic bacteria | MIC | Active | [1] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Antifungal | Candida albicans, Cryptococcus neoformans | MIC90 | 50.3 µM, 100.6 µM | [4] |
| Antileishmanial | Leishmania donovani | IC50 | Potent activity | [5][6] | |
| Antitrypanosomal | Trypanosoma brucei | EC50 | 0.38 µg/mL | [7] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Metric | Result | Citation(s) |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | % Inhibition | 86.3% at 10 µg/mL | |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | % Inhibition | 81.1% at 10 µg/mL |
Table 3: In Vivo Bioactivity of Related Clerodane Diterpenes (for Inference)
| Compound | Bioactivity | Animal Model | Key Findings | Citation(s) |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Antileishmanial | L. donovani-infected hamsters | Orally active, non-cytotoxic, long-term survival of treated animals | [5][6][8] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Anti-MRSA | Mice | Significant in vivo efficacy | [9] |
| Hautriwaic acid | Anti-inflammatory | - | Demonstrated in vivo activity | [10] |
| Nepetolide | Anti-inflammatory | - | Demonstrated in vivo activity | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Bioactivity Assays
1. Minimum Inhibitory Concentration (MIC) Determination for Antifungal and Antibacterial Activity
-
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (bacterial or fungal suspension) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without the test compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][12]
-
2. Crystal Violet Biofilm Assay
-
Principle: This assay quantifies the amount of biofilm produced by bacteria by staining the adherent biomass with crystal violet.
-
Procedure:
-
Grow a bacterial culture overnight in a suitable medium (e.g., Tryptic Soy Broth).
-
Dilute the overnight culture and add it to the wells of a 96-well flat-bottom microtiter plate.
-
Add different concentrations of the test compound to the wells. Include a control group with no compound.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.
-
Fix the biofilms by heat (e.g., 60°C for 1 hour) or with methanol.
-
Stain the biofilms with a 0.1% crystal violet solution for 10-15 minutes.
-
Wash the wells again with water to remove excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or 95% ethanol).
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.[13][14][15][16]
-
In Vivo Bioactivity Assays (Based on Related Compounds)
1. Carrageenan-Induced Paw Edema in Rodents (for Anti-inflammatory Activity)
-
Principle: This model assesses the ability of a compound to reduce the acute inflammation induced by the injection of carrageenan into the paw of a rodent.
-
Procedure:
-
Acclimatize animals (rats or mice) to the experimental conditions for at least a week.
-
Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[2][17][18][19][20]
-
2. Four-Day Suppressive Test in Mice (for Antiplasmodial Activity)
-
Principle: This standard in vivo assay evaluates the schizonticidal activity of a test compound against early Plasmodium infection in mice.
-
Procedure:
-
Infect mice intraperitoneally with a standardized inoculum of Plasmodium berghei.
-
Two hours post-infection, administer the first dose of the test compound orally or subcutaneously.
-
Continue treatment for four consecutive days (Day 0 to Day 3). A control group receives the vehicle, and a positive control group receives a known antimalarial drug (e.g., chloroquine).
-
On day 4, collect thin blood smears from the tail of each mouse.
-
Stain the blood smears with Giemsa stain and determine the percentage of parasitemia by microscopic examination.
-
Calculate the average percentage of parasitemia suppression for each group compared to the control group.[21][22][23][24][25]
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the bioactivity of this compound and its evaluation.
Caption: Workflow for evaluating the bioactivity of this compound.
References
- 1. [PDF] Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Clerodane type diterpene as a novel antifungal agent from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 16alpha-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassay-guided isolation of active principles from Nigerian medicinal plants identifies new trypanocides with low toxicity and no cross-resistance to diamidines and arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Crystal violet assay [bio-protocol.org]
- 14. Protocols · Benchling [benchling.com]
- 15. Crystal violet biomass assays [bio-protocol.org]
- 16. static.igem.org [static.igem.org]
- 17. benchchem.com [benchchem.com]
- 18. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmv.org [mmv.org]
- 23. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of 16-Oxocleroda-3,13E-dien-15-oic Acid and Synthetic Fungicides
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents from natural sources. This guide provides a comparative overview of the in vitro antifungal activity of the natural diterpenoid, 16-Oxocleroda-3,13E-dien-15-oic acid, against commonly used synthetic fungicides. The data presented is compiled from various studies to offer a preliminary assessment for researchers in the field of mycology and drug discovery.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and two widely used synthetic fungicides, fluconazole (B54011) and amphotericin B, against several clinically relevant fungal species. It is important to note that these values are compiled from different studies and direct comparative investigations under identical conditions are limited.
| Fungal Species | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans | 8 - 64[1] | 0.125 - >64 | 0.125 - 1.0 |
| Aspergillus fumigatus | 8 - 64[1] | Generally Resistant | 0.25 - 2.0[2] |
| Cryptococcus neoformans | Not widely reported | 0.12 - >64 | 0.125 - 2.0 |
Note: The MIC values for synthetic fungicides can vary significantly depending on the specific isolate and the presence of acquired resistance.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method determines the MIC of an antifungal agent in a liquid medium.
1. Preparation of Antifungal Stock Solution:
- The antifungal compound (e.g., this compound or a synthetic fungicide) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).
- A series of twofold dilutions of the stock solution are prepared in a sterile 96-well microtiter plate using a liquid culture medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.
2. Inoculum Preparation:
- The fungal isolate to be tested is grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
- A suspension of fungal cells (for yeasts) or conidia (for filamentous fungi) is prepared in sterile saline.
- The turbidity of the suspension is adjusted spectrophotometrically to match a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted in the culture medium to achieve the final desired inoculum concentration.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.
- A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.
- The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some filamentous fungi).
4. Determination of MIC:
After incubation, the microtiter plates are examined visually or with a spectrophotometric plate reader for fungal growth.
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.
Figure 1. Workflow for determining the Minimum Inhibitory Concentration (MIC). Mechanism of Action: A Potential Signaling Pathway
While the precise mechanism of action for this compound is still under investigation, studies on structurally similar clerodane diterpenes suggest a multi-faceted mode of antifungal activity. One proposed mechanism involves the disruption of the fungal cell membrane's integrity and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3]
In contrast, synthetic fungicides have well-defined molecular targets. Azoles, such as fluconazole, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Polyenes, like amphotericin B, bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.
Conclusion
This compound demonstrates promising in vitro antifungal activity against a range of pathogenic fungi. While its potency, as indicated by MIC values, may not consistently surpass that of established synthetic fungicides, its distinct chemical structure and potential for a different mechanism of action make it a valuable lead compound for further investigation. The development of novel antifungals is critical in the face of growing resistance, and natural products like this clerodane diterpene represent a rich source of chemical diversity for future drug discovery efforts. Further research, including direct comparative studies, mechanism of action elucidation, and in vivo efficacy trials, is warranted to fully assess the therapeutic potential of this compound.
References
Safety Operating Guide
Essential Safety and Operational Guidance for 16-Oxocleroda-3,13E-dien-15-oic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 16-Oxocleroda-3,13E-dien-15-oic acid.
This document provides crucial safety protocols and logistical information for the laboratory use of this compound (CAS No. 117620-72-1). Adherence to these guidelines is essential to ensure personnel safety and proper management of this chemical compound.
Compound Identification and Properties
This compound is a natural diterpenoid.[1] While specific hazard data is limited, its nature as a solid organic acid necessitates careful handling to mitigate potential risks. The known physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 117620-72-1 | MedChemExpress, BioCrick[1][2] |
| Molecular Formula | C20H30O3 | BioCrick |
| Molecular Weight | 318.45 g/mol | BioCrick[2] |
| Appearance | Powder | BioCrick[2] |
| Storage | Desiccate at -20°C | BioCrick[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to identify specific hazards.[3] The following PPE is mandatory when working with this compound to prevent skin and eye contact, and inhalation.[3][4]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles.[4] | Protects eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Nitrile rubber gloves.[4] | Provides resistance to acids and various organic solvents.[4] |
| Body Protection | Chemical-resistant lab coat or apron.[4][5] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling solid this compound in a laboratory setting.
1. Preparation and Precaution:
-
Ensure a certified chemical fume hood is operational.[5]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all required equipment (e.g., spatulas, weighing paper, glassware) within the fume hood to contain any potential spills.[4]
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.
-
Handle the powder carefully to avoid generating dust.
-
Use appropriate tools (e.g., anti-static spatula) for transferring the solid.
-
Close the container tightly immediately after use to prevent contamination and exposure.[5]
3. Dissolution:
-
When dissolving the compound, add the solvent slowly to the solid.
-
If dilution of an acidic solution is required, always add acid to water, never the other way around.[5]
4. Post-Handling:
-
Decontaminate the work area within the fume hood.
-
Remove PPE carefully, avoiding contact with any contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
Caption: Workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused solid compound, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container designated for "Solid Organic Waste."
-
Liquid Waste: Collect solutions of the compound and any rinseate from cleaning glassware in a separate, clearly labeled, sealed container for "Liquid Organic Waste."
-
Do not mix with other waste streams unless compatible.
2. Container Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Organic Acid," "Irritant").
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[6]
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[7]
-
Do not dispose of this chemical down the drain.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. flinnsci.com [flinnsci.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
